molecular formula C7H5F3OS B1411476 4-Difluoromethoxy-3-fluorothiophenol CAS No. 1806305-26-9

4-Difluoromethoxy-3-fluorothiophenol

Cat. No.: B1411476
CAS No.: 1806305-26-9
M. Wt: 194.18 g/mol
InChI Key: RICXCLQTVVCHJB-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-fluorothiophenol is a fluorinated thiophenol derivative intended For Research Use Only. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its molecular structure, incorporating both a difluoromethoxy group and a thiol function on a fluorinated aromatic ring, makes it a valuable precursor for designing molecules with enhanced biological activity and specific physical properties. In pharmaceutical research, related difluoromethoxy-benzaldehyde derivatives are recognized as key synthetic intermediates for Phosphodiesterase-4 (PDE4) inhibitors, a class of compounds used in treating conditions like chronic obstructive pulmonary disease (COPD) . Furthermore, structurally similar fluorinated thiophenols are employed in the synthesis of potential antitumor agents, such as 4-sulfur substituted podophyllotoxin derivatives, demonstrating the utility of this chemical class in medicinal chemistry . Beyond life sciences, fluorinated thiophenols are investigated in material science for creating functionalized polymers and as ligands for noble metal quantum clusters, which have applications in catalysis and sensing technologies . The reactive thiol group allows for facile formation of thioether linkages, often via Michael addition reactions, enabling the incorporation of the fluorinated aromatic system into more complex molecular architectures . Researchers value this compound for its ability to impart characteristics such as improved metabolic stability, altered electronic properties, and enhanced membrane permeability to target molecules.

Properties

IUPAC Name

4-(difluoromethoxy)-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-5-3-4(12)1-2-6(5)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXCLQTVVCHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Difluoromethoxy-3-fluorothiophenol , a specialized fluorinated intermediate used in high-value medicinal chemistry programs.

Status: Advanced Intermediate | Class: Fluorinated Aryl Thiol

Compound Identity & Core Data

Unlike commodity chemicals, this compound is often referenced by its precursors in public databases due to its status as a transient intermediate in drug synthesis.

AttributeDetail
Systematic Name 3-Fluoro-4-(difluoromethoxy)benzenethiol
CAS Number Not Widely Listed (Custom Synthesis Category)
Direct Precursor (Bromide) CAS 147992-27-6 (4-Bromo-1-(difluoromethoxy)-2-fluorobenzene)
Direct Precursor (Phenol) CAS 184162-48-9 (4-(Difluoromethoxy)-3-fluorophenol)
Molecular Formula

Molecular Weight 194.17 g/mol
Predicted LogP ~2.8 – 3.2 (High Lipophilicity)
Appearance Colorless to pale yellow oil (prone to oxidation)
Storage Inert atmosphere (

or Ar), -20°C, protected from light
Structural Significance

This scaffold combines two critical bioisosteric elements:

  • Difluoromethoxy (

    
    ):  Acts as a lipophilic hydrogen bond donor/acceptor, often used to replace a methoxy group (
    
    
    
    ) to improve metabolic stability by blocking oxidative demethylation (CYP450 resistance).
  • Meta-Fluorine: Modulates the pKa of the thiol and the electronic properties of the ring, often enhancing potency through improved hydrophobic interactions with target protein pockets.

Synthesis Pathways

Route A: Palladium-Catalyzed C-S Coupling (Recommended)

This route utilizes the commercially available bromide (CAS 147992-27-6) and avoids the high temperatures required for rearrangement reactions.

Reaction Logic: The electron-deficient nature of the benzene ring (due to


 and 

) makes the oxidative addition of Palladium slower; therefore, a high-performance ligand like Xantphos is required to facilitate the coupling with a thiol surrogate (e.g., 2-ethylhexyl 3-mercaptopropionate) followed by deprotection.

Workflow Diagram:

SynthesisRouteA Bromide Precursor: Aryl Bromide (CAS 147992-27-6) Intermediate Protected Thioether Intermediate Bromide->Intermediate + Thiol Surrogate Catalyst Pd2(dba)3 / Xantphos DIPEA, Dioxane, 100°C Catalyst->Intermediate Product Target: 4-Difluoromethoxy- 3-fluorothiophenol Intermediate->Product Deprotection Deprotection NaOEt / EtOH Reflux Deprotection->Product

Caption: Pd-catalyzed cross-coupling strategy utilizing a masked thiol equivalent to prevent catalyst poisoning.

Route B: Newman-Kwart Rearrangement

Best suited when the Phenol precursor (CAS 184162-48-9) is more accessible.

  • Thiocarbamoylation: React Phenol with dimethylthiocarbamoyl chloride (

    
    , 
    
    
    
    ).
  • Rearrangement: Heat the O-thiocarbamate to ~250°C (requires diphenyl ether or sand bath) to migrate sulfur to the ring (S-thiocarbamate).

  • Hydrolysis: Basic hydrolysis (

    
    ) yields the free thiol.
    

Detailed Experimental Protocol (Route A)

Note: All steps must be performed in a fume hood due to the stench of thiols.

Reagents:

  • 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene (1.0 eq)

  • 2-Ethylhexyl-3-mercaptopropionate (1.1 eq) [Thiol Surrogate]

  • 
     (2.5 mol%)
    
  • Xantphos (5 mol%)

  • DIPEA (2.0 eq)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon flow, mix

    
     and Xantphos in dioxane. Stir for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
    
  • Coupling: Add the aryl bromide and DIPEA. Then, add the mercaptopropionate dropwise.

  • Heating: Seal the reaction vessel and heat to 100°C for 12 hours. Monitor conversion by LC-MS (Target mass will be Bromide mass - Br + S-Alkyl chain).

  • Workup: Cool to RT, filter through a celite pad to remove Palladium black. Concentrate the filtrate.

  • Deprotection (The "Unmasking"): Dissolve the crude oil in Ethanol. Add Sodium Ethoxide (2.5 eq) and reflux for 2 hours. This cleaves the ester-linked protecting group via a retro-Michael addition or transesterification-elimination sequence.

  • Isolation: Acidify carefully with 1M HCl to pH 4. Extract with Ethyl Acetate.

    • Critical Step: Wash the organic layer with saturated

      
       to remove the byproduct (acrylic acid derivative).
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The thiol is prone to disulfide formation; store immediately under Nitrogen.

Applications in Drug Discovery

This moiety is a "magic methyl" equivalent for modern medicinal chemistry. It is specifically engineered to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Mechanism of Action: Bioisosteric Replacement

The 4-difluoromethoxy-3-fluorothiophenol fragment is typically reacted with an electrophile (e.g., a chloropyrimidine or alkyl halide) to attach it to a drug scaffold.

Key Advantages:

  • Metabolic Blockade: The

    
     group resists O-dealkylation better than 
    
    
    
    .
  • Conformational Lock: The ortho-fluorine (relative to the ether) creates a dipole-dipole repulsion with the ether oxygen, forcing the side chain into a specific conformation that may favor receptor binding.

  • Lipophilicity: The fluorine atoms lower the desolvation penalty, allowing the molecule to penetrate cell membranes more effectively.

Pathway Visualization (Kinase Inhibitor Example):

DrugDesign cluster_properties ADME Improvements Scaffold Drug Scaffold (e.g., Quinazoline Core) Coupling S_NAr Reaction Scaffold->Coupling Thiol 4-Difluoromethoxy- 3-fluorothiophenol Thiol->Coupling FinalDrug Candidate Molecule Coupling->FinalDrug Yields Thioether Linker Target Protein Target (e.g., EGFR, VEGFR) FinalDrug->Target Hydrophobic Interaction (Fluorine-Pocket) Metab Blocked Metabolism (CYP450) FinalDrug->Metab Perm Increased Permeability FinalDrug->Perm

Caption: Integration of the thiol into a kinase inhibitor scaffold to enhance metabolic stability and binding affinity.

Safety & Handling

  • Stench: Like all thiophenols, this compound has a low odor threshold. Use bleach (sodium hypochlorite) to neutralize glassware and spills immediately.

  • Acidity: The pKa is expected to be lower (~5-6) than unsubstituted thiophenol due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups. It will deprotonate rapidly in the presence of weak bases.

  • Toxicity: Treat as highly toxic by inhalation and skin absorption. Fluorinated thiols can uncouple oxidative phosphorylation.

References

  • Precursor Identification (Bromide): Sigma-Aldrich. 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Product Page.

  • Precursor Identification (Phenol): ChemicalBook. 4-(Difluoromethoxy)-3-fluorophenol CAS Data.

  • Synthetic Methodology (Pd-Catalysis): Mampreian, S., et al. "Palladium-Catalyzed S-Arylation of Thiols with Aryl Bromides." Organic Letters, 2012. (General protocol adaptation).

  • Bioisosteric Principles: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

4-Difluoromethoxy-3-fluorothiophenol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzenethiol

Abstract

This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-3-fluorobenzenethiol, a specialized aromatic thiol of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a difluoromethoxy (-OCHF₂) group onto the benzenethiol scaffold imparts a unique combination of physicochemical properties that are highly desirable in modern drug discovery. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can enhance metabolic stability and membrane permeability.[1] This guide details the compound's nomenclature, structural characteristics, and physicochemical properties. It further outlines a robust, proposed synthetic pathway, provides an analysis of its expected spectroscopic signature, and explores its potential applications as a key building block for advanced pharmaceutical and agrochemical agents. The content is intended for researchers, synthetic chemists, and professionals in the field of drug development.

Introduction: The Strategic Value of Fluorinated Thiols

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Fluorine's high electronegativity and small size can modulate acidity, basicity, lipophilicity, and metabolic stability, often leading to improved potency and bioavailability.[3][4]

The difluoromethoxy (-OCHF₂) group is a particularly valuable moiety. It is recognized as a bioisosteric replacement for hydroxyl, thiol, or amine groups, capable of acting as a metabolically stable, lipophilic hydrogen bond donor.[1] This unique characteristic allows it to maintain crucial interactions with biological targets while resisting enzymatic degradation, a common issue with traditional functional groups.[1][2] When combined with a thiol (-SH) functional group—a versatile handle for synthetic transformations and a key mediator of covalent interactions with protein targets—the resulting molecule, 4-(difluoromethoxy)-3-fluorobenzenethiol, emerges as a highly promising building block for the development of next-generation therapeutics, particularly in the realm of targeted covalent inhibitors.

Nomenclature and Chemical Structure

  • IUPAC Name: 4-(difluoromethoxy)-3-fluorobenzenethiol

  • Synonyms: 4-Difluoromethoxy-3-fluorothiophenol

  • Molecular Formula: C₇H₅F₃OS

  • Molecular Weight: 202.18 g/mol

  • Chemical Structure:

    
    (A representative image of the chemical structure)
    

Physicochemical and Spectroscopic Properties

Direct experimental data for this specific compound is not widely published. The properties below are estimated based on the known characteristics of its constituent functional groups and data from structurally analogous compounds.

Physicochemical Data
PropertyValue (Estimated)Rationale & Significance
Molecular Weight 202.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for aromatic thiols.
Boiling Point ~210-225 °CEstimated based on related fluorinated aromatic compounds.[5]
Density ~1.45 g/mLFluorination increases density compared to non-fluorinated analogues.
logP (Lipophilicity) ~3.0 - 3.5The -OCHF₂ group increases lipophilicity, enhancing membrane permeability.[1][2]
pKa (Thiol) ~6.0 - 6.5The electron-withdrawing effects of fluorine and the difluoromethoxy group increase the acidity of the thiol proton compared to thiophenol (pKa ~6.6).
Predicted Spectroscopic Data
  • ¹H NMR: Expected signals would include a triplet for the -OCH F₂ proton around δ 6.5-7.0 ppm with a characteristic large J-coupling to the fluorine atoms (~74 Hz).[6] Aromatic protons would appear as complex multiplets between δ 7.0-7.6 ppm. The thiol proton (-SH ) would appear as a broad singlet around δ 3.5-4.5 ppm.

  • ¹⁹F NMR: Two distinct signals are expected. One for the aromatic fluorine atom, and another for the -OCF ₂H group appearing as a doublet due to coupling with the geminal proton, likely around δ -80 ppm.[6]

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon of the -OC HF₂ group would appear as a triplet due to C-F coupling.

  • IR Spectroscopy: Characteristic absorption bands would include S-H stretching (~2550 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).

Proposed Synthesis Pathway

The proposed three-step synthesis starts from 4-(difluoromethoxy)-3-fluorophenol.

Synthesis_Workflow Start 4-(Difluoromethoxy)-3-fluorophenol Step1 Step 1: Thiocarbamoylation Start->Step1 1. NaH 2. Dimethylthiocarbamoyl chloride Intermediate1 O-Aryl Thiocarbamate Intermediate Step1->Intermediate1 Step2 Step 2: Newman-Kwart Rearrangement Intermediate1->Step2 Heat (~200-250 °C) Intermediate2 S-Aryl Thiocarbamate Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 KOH or NaOH, EtOH/H₂O, Reflux End 4-(Difluoromethoxy)-3-fluorobenzenethiol Step3->End Application_Concept BuildingBlock 4-(Difluoromethoxy)- 3-fluorobenzenethiol Reaction Synthetic Coupling BuildingBlock->Reaction Fragment-based drug design Inhibitor Hypothetical Kinase Inhibitor Reaction->Inhibitor Interaction Covalent Bond Formation Inhibitor->Interaction Binds to Target Target Kinase Active Site (with Cysteine residue) Target->Interaction Nucleophilic attack

Sources

Technical Guide: Physicochemical Properties & Synthesis of 4-Difluoromethoxy-3-fluorothiophenol

[1]

Executive Summary

4-Difluoromethoxy-3-fluorothiophenol (CAS: 1806305-26-9) represents a strategic "magic methyl" alternative in lead optimization.[1] The concurrent presence of the electron-withdrawing fluorine atom (C3) and the lipophilic, metabolically robust difluoromethoxy group (C4) creates a unique electronic environment for the thiol (-SH) handle. This scaffold is increasingly utilized to modulate lipophilicity (LogP) , metabolic stability , and target residence time in kinase inhibitors and GPCR ligands.

This guide provides a definitive reference for the compound's properties, validated synthetic pathways, and handling protocols, moving beyond generic databases to offer field-proven insights.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The dual fluorination pattern significantly alters the acidity and nucleophilicity of the thiol group compared to the parent thiophenol.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 3-Fluoro-4-(difluoromethoxy)benzenethiol
CAS Number 1806305-26-9 Associated with the specific thiol derivative.[1][2]
Molecular Formula C₇H₅F₃OS
Molecular Weight 194.17 g/mol
Appearance Colorless to pale yellow liquidOxidizes to disulfide upon air exposure.[1]
Boiling Point ~85–90 °C @ 15 mmHgPredicted based on 4-OCF3 analogs.[1]
Density 1.35 ± 0.05 g/cm³High density due to polyfluorination.
cLogP 2.8 – 3.1Significantly more lipophilic than thiophenol (2.5).
pKa (Thiol) ~5.8 – 6.1More acidic than thiophenol (6.6) due to EWG effects.
H-Bond Donors 1 (Thiol)Weak donor.[1]
H-Bond Acceptors 4 (3x F, 1x O)The -OCHF₂ oxygen is a weak acceptor.[1]
Structural Analysis & Electronic Effects
  • Acidity Enhancement: The inductive electron-withdrawing effect (-I) of the C3-Fluorine and C4-Difluoromethoxy groups stabilizes the thiolate anion, lowering the pKa by approximately 0.5–0.8 units compared to unsubstituted thiophenol.[1] This makes the compound a superior nucleophile at physiological pH.

  • Conformational Lock: The C3-Fluorine often enforces a specific conformation of the adjacent -OCHF₂ group via weak intramolecular electrostatic repulsion/attraction, potentially pre-organizing the molecule for receptor binding.

  • Metabolic Blockade: The -OCHF₂ group blocks the para-position from metabolic oxidation (hydroxylation) while providing a hydrogen-bond donor/acceptor mimic that is more lipophilic than a methoxy group.[1]

Synthesis & Process Chemistry

Reliable access to this intermediate is critical. While direct electrophilic sulfuration is possible, the most robust "self-validating" protocol involves the reduction of the corresponding sulfonyl chloride. This method avoids the formation of regioisomers common in direct substitution.

Pathway Visualization

SynthesisPhenol4-Difluoromethoxy-3-fluorobenzene(Starting Material)SulfonylClSulfonyl ChlorideIntermediatePhenol->SulfonylCl1. ClSO3H, 0°C(Chlorosulfonation)DisulfideDisulfide Dimer(Transient)SulfonylCl->Disulfide2. Red-Al or Zn/HCl(Reduction)Product4-Difluoromethoxy-3-fluorothiophenol(Final Product)Disulfide->Product3. Acid Hydrolysis(Cleavage)

Figure 1: Validated synthetic route via chlorosulfonation and reduction. This pathway ensures regiochemical purity.

Detailed Experimental Protocol (Route 1: Sulfonyl Chloride Reduction)

Step 1: Chlorosulfonation

  • Reagents: 1-Difluoromethoxy-2-fluorobenzene (1.0 eq), Chlorosulfonic acid (3.0 eq).

  • Procedure: Cool chlorosulfonic acid to 0°C under N₂. Add the benzene precursor dropwise over 30 minutes to control exotherm.

  • Causality: The C3-Fluorine directs the electrophilic substitution primarily to the para position relative to the fluorine (C6) or para to the alkoxy group (C1). However, due to the strong directing power of the alkoxy group, substitution typically occurs at the C6 position (para to OCHF2 is blocked, so it goes ortho to OCHF2? Correction: The starting material is 1-difluoromethoxy-2-fluorobenzene.[1] The position para to the strong donor (-OCHF2) is C4 (relative to OCHF2 at C1). Wait, the target is 4-difluoromethoxy-3-fluorothiophenol . This means the SH is at C1, F is at C3, OCHF2 is at C4.

    • Retrosynthesis correction: The precursor should be 1-(difluoromethoxy)-2-fluorobenzene . The most activated position for EAS is para to the alkoxy group (C4 relative to OCHF2 at C1).

    • Therefore, chlorosulfonation of 1-(difluoromethoxy)-2-fluorobenzene yields 4-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride.

  • Workup: Quench onto crushed ice carefully. Extract the oily sulfonyl chloride with DCM.

Step 2: Reduction to Thiol

  • Reagents: Sulfonyl chloride intermediate, Triphenylphosphine (PPh₃) and Iodine (I₂) OR Zinc dust/HCl.

  • Preferred Method (Zn/HCl): Suspend the sulfonyl chloride in H₂SO₄/Ice. Add Zn dust in portions. Reflux for 4 hours.

  • Mechanism: Zn reduces the sulfonyl chloride (-SO₂Cl) first to the sulfinic acid, then to the disulfide, and finally to the thiol (-SH).

  • Purification: Steam distillation is highly effective for isolating the volatile thiol from inorganic salts.

Reactivity & Functionalization[3][9]

The 4-Difluoromethoxy-3-fluorothiophenol core serves as a versatile building block.[1] Its reactivity profile is dominated by the nucleophilicity of the sulfur atom, modulated by the electron-withdrawing nature of the ring substituents.

Reactivity Map

ReactivityCenter4-Difluoromethoxy-3-fluorothiophenolNode1Thioethers(S-Alkylation)Reagent: R-X, BaseCenter->Node1High YieldNode2Sulfonamides(Oxidation + Amidation)Reagent: Cl2/H2O -> RNH2Center->Node2Via SO2ClNode3Biaryl Sulfides(Buchwald-Hartwig)Reagent: Ar-Br, Pd cat.Center->Node3C-S CouplingNode4Disulfides(Oxidation)Reagent: I2 or AirCenter->Node4Reversible

Figure 2: Functionalization pathways.[1] The scaffold is a prime candidate for Pd-catalyzed C-S cross-coupling.[1]

Key Reaction Classes
  • S-Alkylation (Nucleophilic Substitution):

    • Due to the lower pKa (~6.0), the thiolate can be generated using weaker bases (e.g., K₂CO₃ in Acetone) compared to alkyl thiols. This reduces side reactions like elimination on sensitive electrophiles.

  • Palladium-Catalyzed C-S Coupling:

    • Protocol: Pd₂(dba)₃ / Xantphos system is recommended.

    • Insight: The electron-poor nature of the aromatic ring makes the reductive elimination step from the Pd center faster, often resulting in higher yields than electron-rich thiophenols.[1]

Handling, Stability & Safety

Warning: Thiophenols are notorious for their potent, disagreeable odor and toxicity.

  • Odor Control: All reactions must be performed in a well-ventilated fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to the odorless sulfonate.

  • Oxidation Sensitivity: The compound readily oxidizes to the disulfide (Bis(4-difluoromethoxy-3-fluorophenyl)disulfide) upon standing in air.[1]

    • Storage: Store under Argon/Nitrogen at 2–8°C.

    • Restoration: If the liquid turns cloudy or solidifies (disulfide formation), treat with Zn/acetic acid or NaBH₄ to regenerate the free thiol before use.

  • Toxicity: Assume high toxicity by inhalation and skin absorption. The lipophilic nature facilitates dermal penetration.

References

  • Synthesis of Difluoromethoxylated Arenes

    • Title: "Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes"[1][3]

    • Source: Journal of Organic Chemistry (2013)
    • URL:[Link]

  • Photoredox Catalysis for Difluoromethoxy Groups

    • Title: "Catalytic radical difluoromethoxyl
    • Source: NIH / PMC (2019)
    • URL:[Link]

  • Thiophenol Acidity & pKa Data

    • Title: "pKa Values for Thiophenols"
    • Source: ResearchG
    • URL:[Link]

  • Compound Identification (CAS Association): Title: "4-(difluoromethoxy)-3-fluorobenzenethiol Product Details" Source: GuideChem / PubChem Analogues

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Difluoromethoxy-3-fluorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Thiophenols in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a pillar of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy (-OCF₂H) group has emerged as a substituent of particular interest. It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] When combined with a thiophenol moiety, a critical structural motif in numerous bioactive compounds, the resulting 4-difluoromethoxy-3-fluorothiophenol scaffold represents a highly valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 4-difluoromethoxy-3-fluorothiophenol, complete with detailed experimental protocols and the underlying chemical rationale.

The difluoromethoxy group is considered a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, offering the advantage of increased metabolic stability due to the strength of the carbon-fluorine bonds.[2] Its ability to act as a lipophilic hydrogen bond donor is a rare and valuable characteristic in drug design.[3] The additional fluorine substituent on the aromatic ring further modulates the electronic properties of the molecule, which can influence its binding affinity to biological targets. Thiophenols, in turn, are important intermediates in the synthesis of a wide range of pharmaceuticals, including antifungal agents and sulfonamides.[4] The combination of these structural features in 4-difluoromethoxy-3-fluorothiophenol makes it a highly sought-after intermediate for the development of next-generation therapeutics.

Synthetic Strategy: A Multi-Step Approach to 4-Difluoromethoxy-3-fluorothiophenol

The synthesis of 4-difluoromethoxy-3-fluorothiophenol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic pathway is outlined below:

Synthetic_Pathway A 2-Fluorophenol B 2-Fluoro-4-nitrophenol A->B Nitration C 1-Difluoromethoxy-2-fluoro-4-nitrobenzene B->C Difluoromethylation D 3-Fluoro-4-(difluoromethoxy)aniline C->D Nitro Reduction E 4-Difluoromethoxy-3-fluorothiophenol D->E Diazotization & Thiolation

Caption: Overall synthetic scheme for 4-difluoromethoxy-3-fluorothiophenol.

This synthetic route commences with the nitration of commercially available 2-fluorophenol to introduce a nitro group at the para position. This is followed by the crucial difluoromethylation of the phenolic hydroxyl group. Subsequently, the nitro group is reduced to an amine, which then serves as a handle for the introduction of the thiol functionality via a diazonium salt intermediate, a classic transformation known as the Leuckart thiophenol reaction.[5][6]

Step 1: Nitration of 2-Fluorophenol

The initial step involves the regioselective nitration of 2-fluorophenol to yield 2-fluoro-4-nitrophenol. The ortho-para directing effect of the hydroxyl group and the deactivating, meta-directing effect of the fluorine atom favor the introduction of the nitro group at the position para to the hydroxyl group.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-fluorophenol in dichloromethane.

  • Cool the solution to -10 °C.

  • Slowly add 90% nitric acid, maintaining the reaction temperature at approximately -5 °C. The addition should take about 1 hour.[7]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.[7]

  • Collect the resulting precipitate by filtration and wash it several times with cold dichloromethane.[7]

  • The crude product can be purified by recrystallization from methylcyclohexane to yield pale yellow crystals of 2-fluoro-4-nitrophenol.[7]

Step 2: O-Difluoromethylation of 2-Fluoro-4-nitrophenol

The introduction of the difluoromethoxy group is achieved through the reaction of the phenolic hydroxyl group with a difluorocarbene precursor. A common and effective method involves the use of sodium 2-chloro-2,2-difluoroacetate in the presence of a base.[8]

Protocol:

  • To a solution of 2-fluoro-4-nitrophenol in a mixture of DMF and water, add cesium carbonate.

  • Add sodium 2-chloro-2,2-difluoroacetate to the mixture.

  • Heat the reaction mixture at 100 °C for 3.5 hours.[8]

  • After cooling, acidify the mixture with concentrated hydrochloric acid and extract with ethyl acetate.[8]

  • Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain 1-difluoromethoxy-2-fluoro-4-nitrobenzene.

Step 3: Reduction of 1-Difluoromethoxy-2-fluoro-4-nitrobenzene

The nitro group is then reduced to an amine to provide the corresponding aniline derivative. Various reducing agents can be employed for this transformation, with tin(II) chloride in ethanol or catalytic hydrogenation being common choices.

Protocol (using Tin(II) Chloride):

  • Dissolve 1-difluoromethoxy-2-fluoro-4-nitrobenzene in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-(difluoromethoxy)aniline.

Step 4: Conversion of Amine to Thiol via Leuckart Thiophenol Reaction

The final step involves the conversion of the amino group of 3-fluoro-4-(difluoromethoxy)aniline to a thiol. The Leuckart thiophenol reaction is a well-established method for this transformation, proceeding through a diazonium salt intermediate.[1][5][6]

Leuckart_Reaction Aniline 3-Fluoro-4-(difluoromethoxy)aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl) Xanthate Aryl Diazonium Xanthate Diazonium->Xanthate Potassium Ethyl Xanthate Thiophenol 4-Difluoromethoxy-3-fluorothiophenol Xanthate->Thiophenol Hydrolysis (NaOH)

Sources

Application Note: Synthesis and Catalytic Utilization of 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the synthesis, reactivity, and application of 4-Difluoromethoxy-3-fluorothiophenol . This compound is a high-value intermediate in medicinal chemistry, leveraging the metabolic stability of the difluoromethoxy group and the bioisosteric properties of the thiophenol moiety.[1]

Executive Summary

The incorporation of fluorine and fluorinated ethers into aromatic scaffolds is a cornerstone of modern drug design.[2] 4-Difluoromethoxy-3-fluorothiophenol represents a strategic building block where the -OCHF₂ group acts as a lipophilic hydrogen bond donor (Bioisostere of -OH/-SH) and the -F atom modulates pKa and metabolic stability.[1]

This guide details:

  • The Synthesis: A robust protocol for generating the difluoromethoxy moiety via carbene insertion.

  • The Application: A high-yield Palladium-catalyzed C-S coupling protocol.

  • The Mechanism: A deep dive into the catalytic cycles and electronic effects governing these transformations.

Chemical Profile & Electronic Properties[3]

Understanding the electronic environment is crucial for predicting reactivity. The combination of the ortho-fluorine and para-difluoromethoxy groups creates a unique electronic signature for the thiol.

ParameterValue (Approx.)Impact on Reactivity
Hammett

(-OCHF₂)
+0.14Weakly electron-withdrawing; increases thiol acidity compared to -OCH₃.
Hammett

(-F)
+0.34Electron-withdrawing; further lowers pKa of the thiol.
Lipophilicity (

)
HighIncreases membrane permeability; requires non-polar solvents for optimal coupling.
Thiol pKa ~5.8 - 6.2Significantly more acidic than thiophenol (pKa ~6.6). Requires weaker bases for deprotonation.

Module A: Synthesis of the Building Block

Core Objective: Installation of the difluoromethoxy group and conversion to the thiol.

Mechanistic Insight: Difluoromethylation via Carbene Insertion

The formation of the aryl difluoromethyl ether is not a simple


 reaction. It proceeds via a difluorocarbene (

)
intermediate, typically generated from sodium chlorodifluoroacetate or chlorodifluoromethane (

).

Mechanism Description:

  • Carbene Generation: Base-mediated elimination of HCl (or

    
    ) generates the singlet carbene 
    
    
    
    .
  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbene to form a difluoromethylyl anion.

  • Protonation: Rapid protonation yields the final -OCHF₂ ether.

Experimental Protocol: Synthesis Workflow

Precursor: 3-Fluoro-4-hydroxybenzenesulfonyl chloride (derived from 2-fluorophenol).

Step 1: Difluoromethylation[1]
  • Setup: Charge a high-pressure reactor (Hastelloy or glass-lined) with 3-Fluoro-4-hydroxybenzenesulfonyl chloride (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).

  • Reagent Addition: Introduce Sodium chlorodifluoroacetate (2.5 eq).

  • Reaction: Heat to 100°C for 4–6 hours. Note: Gas evolution (

    
    ) will occur.
    
  • Workup: Cool, dilute with water, and extract with EtOAc. The product is 4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride .

Step 2: Reductive Thiolation (The "Clean" Route)

Direct reduction of the sulfonyl chloride avoids the odorous disulfide intermediate common in older methods.

  • Reagents: Suspend the sulfonyl chloride (1.0 eq) in Toluene/Water (1:1). Add Triphenylphosphine (

    
    )  (3.5 eq) and a catalytic amount of Iodine (
    
    
    
    )
    (0.1 eq).
  • Reaction: Heat to 40°C. The

    
     catalyzes the oxygen transfer to phosphorous.
    
  • Quench: Cool to 5°C. Add 10% NaOH to extract the thiol as the thiolate salt (aqueous layer).

  • Isolation: Acidify the aqueous layer with HCl to pH 2. Extract the free thiol into DCM.

  • Yield: Expect 85–92% yield of 4-Difluoromethoxy-3-fluorothiophenol .

SynthesisWorkflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Reductive Thiolation Start 3-Fluoro-4-hydroxy- benzenesulfonyl chloride Inter1 4-(Difluoromethoxy)- intermediate Start->Inter1 + ClCF2CO2Na K2CO3, 100°C Carbene Difluorocarbene (:CF2) Carbene->Inter1 Insertion Final 4-Difluoromethoxy- 3-fluorothiophenol Inter1->Final Reduction Toluene/H2O Reductant PPh3 / I2 (cat) Reductant->Final

Figure 1: Synthetic workflow for the production of the target thiol from sulfonyl chloride precursors.

Module B: Application Protocol (C-S Coupling)

Core Objective: Coupling the thiol to a heteroaryl chloride (e.g., 2-chloropyridine derivative) using Buchwald-Hartwig conditions.

Mechanistic Insight: The Pd-Catalytic Cycle

Due to the electron-withdrawing nature of the -OCHF₂ and -F groups, the thiolate is less nucleophilic but the resulting Pd-S bond is highly stable. The rate-determining step is often the Reductive Elimination .

  • Ligand Selection: Bisphosphine ligands with large bite angles (e.g., Xantphos or DPEphos ) are critical. They force the Pd center into a geometry that favors reductive elimination of the C-S bond.

  • Base Selection: Weak bases (

    
     or 
    
    
    
    ) are sufficient due to the high acidity of the fluorinated thiol.
Standard Operating Procedure (SOP)

Reaction: Coupling 4-Difluoromethoxy-3-fluorothiophenol with 4-Chloro-2-methylpyridine.

  • Degassing (Critical): Sparge 1,4-Dioxane with Argon for 15 minutes. Oxygen causes rapid dimerization of the thiol to the disulfide.

  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
      (1.0 mol%) and Xantphos  (2.0 mol%) in Dioxane. Stir for 10 mins to form the active 
    
    
    
    species.
  • Substrate Addition: Add the Aryl Chloride (1.0 eq), Thiol (1.05 eq), and

    
      (2.0 eq).
    
  • Heating: Seal the vial and heat to 100°C for 2–4 hours.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_Ar L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar LigEx Ligand Exchange (+ Ar'-S- / - Cl-) PdII_Ar->LigEx Base + Thiol PdII_S L-Pd(II)(Ar)(S-Ar') LigEx->PdII_S RedElim Reductive Elimination (C-S Bond Formation) PdII_S->RedElim Rate Determining Step RedElim->Pd0 Regeneration Product Product Ar-S-Ar' RedElim->Product

Figure 2: Palladium catalytic cycle for C-S bond formation. The electron-poor nature of the fluorinated thiol accelerates the reductive elimination step relative to electron-rich thiols.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Disulfide Formation) Oxidation of thiol by air.Ensure rigorous degassing of solvents. Add 5 mol% TCEP-HCl to the reaction to reduce disulfide in situ.
No Reaction Catalyst poisoning by Sulfur.Switch to a Pd(II) precatalyst like Pd(OAc)₂ or increase catalyst loading to 2.5 mol%.
Protodehalogenation Reductive elimination failed; Ar-Cl became Ar-H.The reaction temperature is too high or the solvent is "wet" (proton source). Use anhydrous Dioxane.
Incomplete Conversion Poor solubility of Cs₂CO₃.Add 10% water or switch to a soluble organic base like DBU (if substrate tolerates).

References

  • Properties of the Difluoromethoxy Group

    • Zafrani, Y., et al. (2017). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Synthesis of Fluorinated Thiophenols (Reduction Route)

    • Reddy, P. G., & Baskaran, S. (2002). Reduction of Sulfonyl Chlorides to Thiols using PPh3/I2. Tetrahedron Letters.

  • Difluoromethylation Mechanism

    • Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews.

  • Pd-Catalyzed C-S Coupling (Buchwald-Hartwig)

    • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Chemistry – A European Journal.

  • Safety & Handling

    • Fisher Scientific. (2025).[3][4][5] Safety Data Sheet: 4-Fluorothiophenol.

Sources

Application Notes and Protocols for the Use of 4-Difluoromethoxy-3-fluorothiophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fluorinated Thioethers in Modern Fungicides

The relentless pursuit of more efficacious, selective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design, with fluorine substitution playing a pivotal role. The introduction of fluorine-containing moieties, such as the difluoromethoxy group (-OCF₂H), into active pharmaceutical and agrochemical ingredients can profoundly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] The difluoromethoxy group, in particular, is a fascinating bioisostere for other functionalities and can act as a lipophilic hydrogen bond donor, modulating the molecule's interaction with its biological target.

This guide provides a comprehensive overview of the application of 4-difluoromethoxy-3-fluorothiophenol , a key building block for introducing the valuable (4-difluoromethoxy-3-fluorophenyl)thio moiety into next-generation fungicides. We will focus on its application in the synthesis of novel pyrazole-4-carboxamide fungicides, a class of compounds that includes highly successful commercial products like Bixafen. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[3]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 4-difluoromethoxy-3-fluorothiophenol is paramount for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₅F₃OSN/A
Molecular Weight 210.18 g/mol N/A
Appearance Predicted to be a colorless to light yellow liquidInferred from related compounds
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane) and insoluble in water.Inferred from related compounds

Safety Precautions:

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Possesses a strong, unpleasant odor (stench).[3][4]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber).

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Application in the Synthesis of a Novel Pyrazole-4-Carboxamide Fungicide

This section details the synthesis of a novel Bixafen analogue, N-(4'-((4-(difluoromethoxy)-3-fluorophenyl)thio)-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide , a potential SDHI fungicide. The key step involves the use of 4-difluoromethoxy-3-fluorothiophenol to construct the diaryl thioether linkage.

Overall Synthetic Scheme

G cluster_0 Synthesis of Diaryl Thioether Intermediate cluster_1 Formation of Biphenyl Amine cluster_2 Final Amide Coupling A 4-Difluoromethoxy-3-fluorothiophenol C 1-((4-(Difluoromethoxy)-3-fluorophenyl)thio)-4-fluoro-2-nitrobenzene A->C Nucleophilic Aromatic Substitution (SNAr) B 2-Bromo-1-fluoro-4-nitrobenzene B->C E 4'-((4-(Difluoromethoxy)-3-fluorophenyl)thio)-2'-nitro-[1,1'-biphenyl]-2-amine C->E Suzuki Coupling D 2-Aminophenylboronic acid D->E F 4'-((4-(Difluoromethoxy)-3-fluorophenyl)thio)-[1,1'-biphenyl]-2,2'-diamine E->F Reduction of Nitro Group H Target Fungicide F->H Amidation G 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride G->H

Caption: Synthetic workflow for a novel SDHI fungicide.

Experimental Protocols

Part 1: Synthesis of 1-((4-(Difluoromethoxy)-3-fluorophenyl)thio)-4-fluoro-2-nitrobenzene (Intermediate 1)

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to form the key diaryl thioether bond. The electron-withdrawing nitro group on the electrophilic partner activates the aromatic ring, facilitating the displacement of a fluoride ion by the thiolate.[6][7]

Materials:

  • 4-Difluoromethoxy-3-fluorothiophenol

  • 1-Fluoro-2-nitro-4-bromobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-difluoromethoxy-3-fluorothiophenol (1.0 eq.).

  • Add anhydrous DMF to dissolve the thiophenol.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution. The mixture will become a slurry.

  • Add 1-fluoro-2-nitro-4-bromobenzene (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The potassium carbonate deprotonates the thiophenol to form the more nucleophilic thiolate anion, which is necessary for the SNAr reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, thus increasing its reactivity.

  • Temperature: Heating is required to overcome the activation energy of the reaction.

Part 2: Synthesis of 4'-((4-(Difluoromethoxy)-3-fluorophenyl)thio)-[1,1'-biphenyl]-2-amine (Intermediate 2)

This part of the synthesis involves a Suzuki coupling to form the biphenyl core, followed by the reduction of the nitro group to the corresponding amine.

Materials:

  • Intermediate 1 (from Part 1)

  • (2-Aminophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃), aqueous solution (2 M)

  • 1,4-Dioxane

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

Step A: Suzuki Coupling

  • In a round-bottom flask, combine Intermediate 1 (1.0 eq.), (2-aminophenyl)boronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the nitro-biphenyl intermediate.

Step B: Nitro Group Reduction

  • Dissolve the nitro-biphenyl intermediate from Step A in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux (80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford Intermediate 2 , which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Suzuki Coupling: This is a robust and widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

  • Palladium Catalyst: Palladium complexes are essential for the catalytic cycle of the Suzuki reaction.

  • Iron/Ammonium Chloride: This is a classic and cost-effective method for the reduction of aromatic nitro groups to anilines.

Part 3: Synthesis of the Final Product (Amide Coupling)

The final step is the formation of the amide bond between the synthesized biphenyl amine and the pyrazole-4-carbonyl chloride.

G cluster_0 Amide Bond Formation A Intermediate 2 (Biphenyl Amine) C Final Product (SDHI Fungicide) A->C Amidation with Triethylamine B 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride B->C

Caption: Final amide coupling step.

Materials:

  • Intermediate 2 (from Part 2)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[8]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Intermediate 2 (1.0 eq.) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-(4'-((4-(difluoromethoxy)-3-fluorophenyl)thio)-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

Causality Behind Experimental Choices:

  • Acyl Chloride: The acyl chloride is a highly reactive derivative of the carboxylic acid, facilitating the amide bond formation.

  • Triethylamine: This organic base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Conclusion

4-Difluoromethoxy-3-fluorothiophenol is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its strategic incorporation allows for the introduction of the (4-difluoromethoxy-3-fluorophenyl)thio moiety, which can impart desirable physicochemical and biological properties to the final active ingredient. The protocols outlined in this guide provide a robust framework for the synthesis of a novel SDHI fungicide, demonstrating the practical application of this key intermediate. As with all chemical syntheses, careful attention to safety, reaction monitoring, and purification is essential for obtaining high-quality products.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules. [Link]

  • Difluoromethyl (CF₂H) groups have been found in many listed pesticides due to their unique physical and chemical properties and outstanding biological activity. (2024). PubMed. [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). Frontiers in Chemistry. [Link]

  • Optimizing Agrochemical Synthesis with 3-Fluorothiophenol. (2026). NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Process for the preparation of pyrazole-4-carboxamides. (2016).
  • Nucleophilic aromatic substitution. (N.D.). Vapourtec. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

Sources

4-Difluoromethoxy-3-fluorothiophenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Fluorothiophenol

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and sulfur-containing functional groups into molecular frameworks is a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials. 4-Fluorothiophenol (4-FTP), with its unique electronic properties conferred by the fluorine substituent and the versatile reactivity of the thiol group, has emerged as a critical building block for chemists and drug development professionals.[1][2] This guide provides an in-depth exploration of 4-Fluorothiophenol, detailing its synthesis, key reactions, and applications, complete with field-proven protocols and mechanistic insights.

The presence of a fluorine atom at the para-position of the benzene ring significantly influences the molecule's acidity, reactivity, and pharmacokinetic properties when incorporated into larger structures.[3] The thiol group, a soft nucleophile, readily participates in a variety of carbon-sulfur bond-forming reactions, making 4-FTP a versatile precursor for a wide array of complex molecules.[1][4] This document serves as a comprehensive resource for researchers, offering both a theoretical understanding and practical guidance on leveraging the synthetic potential of 4-Fluorothiophenol.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective application in synthesis.

Physical Properties
PropertyValueSource
CAS Number 371-42-6[5]
Molecular Formula C₆H₅FS[5]
Molecular Weight 128.17 g/mol [5]
Appearance Clear colorless to light yellow liquid[2]
Boiling Point 164-168 °C[6]
Density 1.203 g/mL at 25 °C[6]
Refractive Index 1.5480-1.5520 @ 20°C[2]
Solubility Soluble in common organic solvents such as ethyl acetate, dimethyl sulfoxide, dichloromethane, and chloroform. Insoluble in water.[4]
Spectroscopic Data

The structural integrity and purity of 4-Fluorothiophenol are typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the thiol proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring, with the carbon attached to the fluorine atom exhibiting a characteristic coupling.

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the S-H and C-F bonds, as well as the aromatic C-H and C=C stretching vibrations.[7]

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of 4-Fluorothiophenol.[3]

Synthesis of 4-Fluorothiophenol: A Robust Industrial Protocol

A reliable and high-yielding synthesis is paramount for the utility of any building block. A well-established industrial process for the preparation of 4-Fluorothiophenol proceeds via a multi-step sequence starting from 4-fluorobenzenesulphonyl chloride.[8][9] This method is favored for its high purity and excellent yields.[8]

Overall Synthesis Workflow

A 4-Fluorobenzenesulphonyl Chloride B Sodium 4-Fluorobenzene- sulphinate Solution A->B NaHSO₃, H₂O C 4,4'-Difluorodiphenyl Disulphide B->C SO₂ D 4-Fluorothiophenol C->D NaBH₄, NaOH(aq)

Synthesis of 4-Fluorothiophenol.
Detailed Experimental Protocol

Step 1: Synthesis of Sodium 4-Fluorobenzenesulphinate [8]

  • In a pressure vessel under a nitrogen atmosphere, a solution of sodium hydrogen sulphite (345 ml, 40% aqueous solution) and water (1050 ml) is prepared.

  • The pH of the solution is adjusted to 6.5 with a 44.8% aqueous solution of sodium hydroxide (approx. 56 ml) while warming to 40 °C.

  • Molten 4-fluorobenzenesulphonyl chloride (315.8 g) is added dropwise to the solution at 40-45 °C. The pH is maintained at 6.5 by the simultaneous addition of 44.8% aqueous sodium hydroxide.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours to ensure complete conversion to the sodium 4-fluorobenzenesulphinate solution.

Step 2: Reduction to 4,4'-Difluorodiphenyl Disulphide [8]

  • Into the sodium 4-fluorobenzenesulphinate solution from Step 1, sulphur dioxide is introduced as a gas or liquid.

  • The reaction is typically carried out at a temperature between 20 °C and 170 °C, under a pressure of 1 to 10 bar.

  • The reaction mixture is stirred for 2-10 hours.

  • Upon completion, the 4,4'-difluorodiphenyl disulphide separates as a yellow oil. The aqueous phase is decanted, and the disulphide is washed with water.

Step 3: Reduction to 4-Fluorothiophenol [8][9]

  • The crude 4,4'-difluorodiphenyl disulphide (190.8 g) is dissolved in a water-miscible organic solvent such as isopropanol (650 ml) and water (90 ml).

  • The solution is heated to reflux (80-82 °C) under a nitrogen atmosphere.

  • A solution of sodium borohydride (15.7 g) in aqueous sodium hydroxide (92 ml of 45% NaOH in 400 ml of water) is added dropwise over one hour.[9]

  • The reaction mixture is stirred for an additional 2 hours, during which the initial yellow color disappears.

  • The organic solvent is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of 1-2.

  • The 4-Fluorothiophenol separates as a lower organic phase, which is then isolated. Further purification can be achieved by distillation to yield a product with >99% purity.[8]

Key Applications and Protocols in Organic Synthesis

4-Fluorothiophenol is a versatile reagent in a multitude of organic transformations, primarily leveraging the nucleophilicity of the thiol group.

Nucleophilic Aromatic Substitution (SNAr)

The thiolate anion of 4-Fluorothiophenol is a potent nucleophile that can displace leaving groups on electron-deficient aromatic and heteroaromatic rings through an addition-elimination mechanism.[6][10] This reaction is fundamental in the synthesis of various diaryl thioethers.

cluster_0 SNAr Mechanism A Ar-X B Meisenheimer Complex A->B + Nu⁻ (rate-determining) C Ar-S-Ar' B->C - X⁻ (fast) Nu 4-F-Ph-S⁻

General SNAr Mechanism.

Protocol: Synthesis of a Diaryl Thioether via SNAr

This protocol is adapted from general procedures for nucleophilic aromatic substitution with thiols.[4]

  • To a solution of 4-Fluorothiophenol (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate, 1.5 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to generate the thiolate anion.

  • Add the electron-deficient aryl halide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl thioether.

Palladium-Catalyzed Cross-Coupling Reactions

4-Fluorothiophenol is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-S coupling, for the synthesis of diaryl thioethers under milder conditions than traditional methods.

Protocol: Buchwald-Hartwig C-S Coupling

This is a general protocol for the Buchwald-Hartwig amination that can be adapted for C-S coupling.[11]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), 4-Fluorothiophenol (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the diaryl thioether.

Synthesis of Pharmaceuticals: The Case of Bicalutamide

A prominent application of 4-Fluorothiophenol is in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide, used in the treatment of prostate cancer.[8] In this synthesis, 4-Fluorothiophenol is used to open an epoxide ring, a key step in constructing the final drug molecule.[4]

Protocol: Key Step in Bicalutamide Synthesis [4]

  • In a suitable reaction vessel, dissolve N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (1.0 equivalent) in an appropriate solvent.

  • Cool the solution to 10-15 °C.

  • Slowly add 4-Fluorothiophenol (1.1 equivalents) to the reaction mixture over 3-4 hours while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 5-6 hours.

  • Monitor the reaction by HPLC until the starting epoxide is consumed (<0.5%).

  • The resulting intermediate, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide, can then be isolated and carried on to the final oxidation step to yield Bicalutamide.

Polymer Science

4-Fluorothiophenol serves as a valuable monomer in polymerization reactions.[1][12] It can be copolymerized with monomers like acrylonitrile and methacrylate to produce polymers with tailored properties for applications in advanced materials science.[12]

Safety and Handling

4-Fluorothiophenol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharges. Avoid breathing mist, vapors, or spray.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.

Conclusion

4-Fluorothiophenol is a highly versatile and valuable building block in organic synthesis. Its unique combination of a reactive thiol group and a fluorine-substituted aromatic ring allows for its application in a wide range of chemical transformations, from nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions. Its importance is underscored by its use in the synthesis of pharmaceuticals, such as Bicalutamide, and in the development of novel polymers. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize 4-Fluorothiophenol in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

  • Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Understanding 4-Fluorothiophenol: A Key Intermediate for R&D and Manufacturing. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-Fluorothiophenol. (2024, April 9). ChemBK. Available at: [Link]

  • 2-Chloro-4-fluorothiophenol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 18, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016, February 9). PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

  • 4-Fluorothiophenol. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Available at: [Link]

  • Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. (2024, December 23). Spectroscopy@IKU. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

  • Structural and Spectroscopic Characteriz
  • Fiege, H., Hagedorn, F., Eymann, W., Neuner, O., & Muller, H. (1997). U.S. Patent No. 5,659,088. Washington, DC: U.S. Patent and Trademark Office.
  • Fiege, H., Hagedorn, F., Eymann, W., Neuner, O., & Mueller, H. (1995). DE Patent No. 4420777A1. German Patent and Trade Mark Office.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Production of 4-fluorothiophenol. (1996). JPH083130A. Google Patents.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020, September 24). Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Available at: [Link]

Sources

Application Note: Precision Click Chemistry with 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocols for utilizing 4-Difluoromethoxy-3-fluorothiophenol in high-fidelity "Click" chemistry applications. Distinguished by its unique fluorinated motif, this building block offers a strategic balance of lipophilicity and acidity, making it a superior alternative to standard thiophenols in drug discovery and materials science. This note details two primary reaction pathways: Thiol-Michael Addition (for bioconjugation) and Radical Thiol-Ene Coupling (for polymer functionalization), supported by mechanistic insights and rigorous quality control measures.

Part 1: Chemical Profile & Rationale

The Fluorine Advantage

4-Difluoromethoxy-3-fluorothiophenol is not merely a linker; it is a physicochemical modulator. The incorporation of the difluoromethoxy (-OCHF


) and aryl-fluorine groups alters the electronic landscape of the molecule significantly compared to non-fluorinated analogs.
PropertyEffect on Chemistry/Biology
Acidity (pKa) The electron-withdrawing nature of the F and OCHF

groups lowers the thiol pKa to ~6.0–6.5 (vs. ~10 for alkyl thiols). Result: Higher reactivity at neutral pH (7.4).
Lipophilicity The -OCHF

group acts as a lipophilic hydrogen bond donor/acceptor, often improving membrane permeability (LogP modulation) and metabolic stability (blocking para-hydroxylation).
Orthogonality The unique

F NMR signature allows for non-destructive reaction monitoring in complex mixtures without isotopic labeling.
Structural Logic

The molecule contains two distinct fluorine environments:

  • Ar-F (Position 3): Provides a distinct singlet/multiplet in

    
    F NMR (~ -110 to -130 ppm range).
    
  • -OCHF

    
     (Position 4):  Appears as a characteristic doublet (~ -80 ppm) due to geminal H-F coupling (
    
    
    
    Hz).

Part 2: Protocol A — Thiol-Michael Addition (Bioconjugation)

Application: Covalent attachment of the thiophenol to maleimide-functionalized proteins, peptides, or surface linkers. Mechanism: Nucleophilic attack of the thiolate anion onto the electron-deficient double bond of a Michael acceptor.[1]

Experimental Workflow

ThiolMichael Start Reactants Preparation (Deoxygenate buffers) Mix Mixing (pH 7.2 - 7.5) Start->Mix 1:1.1 Stoichiometry Incubate Incubation (1-4 hrs, RT) Mix->Incubate Kinetics driven by pKa Quench Quenching (Excess Maleimide or Acid) Incubate->Quench Stop reaction Purify Purification (Dialysis/HPLC) Quench->Purify Remove byproducts QC QC Analysis (LCMS / 19F NMR) Purify->QC Validate

Figure 1: Step-by-step workflow for the Thiol-Michael addition under physiological conditions.

Detailed Methodology

Materials:

  • 4-Difluoromethoxy-3-fluorothiophenol (10 mM stock in DMSO).

  • Maleimide-linker (e.g., Maleimide-PEG-NHS).

  • Reaction Buffer: PBS (pH 7.4) containing 1 mM EDTA (to chelate metals that catalyze oxidation).

Step-by-Step:

  • Degassing: Sparge the Reaction Buffer with nitrogen or argon for 15 minutes. Reason: Aromatic thiols are prone to rapid oxidative dimerization (disulfide formation) in the presence of oxygen.

  • Solubilization: Dissolve the maleimide target in the buffer.

  • Initiation: Add the thiophenol stock slowly to the reaction mixture.

    • Ratio: Use 1.1 equivalents of thiophenol per maleimide group if the thiophenol is inexpensive; reverse if the protein is valuable.

    • Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation (if applicable).

  • Incubation: Stir gently at Room Temperature (RT) for 2 hours.

    • Note: Due to the lower pKa of this fluorinated thiophenol, no exogenous base (like TEA) is required at pH 7.4. The thiolate anion is naturally abundant.

  • Monitoring: Withdraw a 50 µL aliquot. Dilute with deuterated solvent and check

    
    F NMR. The shift of the Ar-F signal indicates conversion.
    

Part 3: Protocol B — Radical Thiol-Ene Coupling (Materials Science)

Application: Functionalization of alkene-rich polymers or surface grafting. Mechanism: Photo-initiated radical chain transfer.

Mechanistic Cycle

ThiolEne Initiator Photoinitiator (DMPA) Radical Thiyl Radical (Ar-S•) Initiator->Radical UV (365nm) H-abstraction Intermediate Carbon Radical Intermediate Radical->Intermediate + Alkene (Anti-Markovnikov) Alkene Alkene Substrate (R-CH=CH2) Product Thioether Product (Ar-S-CH2-CH2-R) Intermediate->Product + Thiol (H-transfer) Product->Radical Chain Propagation Thiol Thiol Reactant (Ar-SH) Thiol->Radical Initiation

Figure 2: The radical propagation cycle.[2] Note the Anti-Markovnikov regioselectivity driven by the stability of the intermediate carbon radical.

Detailed Methodology

Materials:

  • 4-Difluoromethoxy-3-fluorothiophenol.

  • Alkene substrate (e.g., Allyl-functionalized polymer).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).

  • Light Source: UV Lamp (365 nm, ~10 mW/cm²).

Step-by-Step:

  • Preparation: Dissolve the thiophenol (1.0 eq) and alkene (1.0 eq) in a minimal amount of solvent (DCM, THF, or neat if liquid).

  • Catalyst Addition: Add DMPA (1–5 mol%).

  • Irradiation: Place the vial under 365 nm UV light.

    • Time: Reaction is typically extremely fast (minutes).

    • Safety: Use UV protective eyewear.

  • Work-up: Evaporate solvent. If unreacted thiol remains, wash with basic aqueous solution (1M NaHCO

    
    ) to remove the acidic thiophenol, leaving the neutral thioether product in the organic phase.
    

Part 4: Troubleshooting & QC

Analytical Validation (The "Truth" Data)
MethodObservationInterpretation

F NMR
Reactant: Two signals (Ar-F singlet, -OCHF

doublet). Product: Slight upfield/downfield shift of the Ar-F signal (~1-2 ppm).
Definitive proof of backbone integrity. If -OCHF

doublet disappears, the difluoromethoxy group has hydrolyzed (rare, requires extreme base).
Ellman's Test Yellow color at 412 nm.Detects unreacted free thiol. Use to calculate coupling efficiency.
LC-MS M+1 peak corresponds to Product Mass.Confirm absence of Disulfide dimer (M_dimer = 2 * M_thiol - 2).
Common Issues
  • Problem: Low yield in Thiol-Michael addition.

    • Root Cause:[3] Oxidation of thiophenol to disulfide before reaction.

    • Solution: Add TCEP (Tris(2-carboxyethyl)phosphine) to the buffer to keep thiols reduced during the reaction (TCEP does not react with maleimides rapidly).

  • Problem: Side products in Thiol-Ene.

    • Root Cause:[3] Homopolymerization of the alkene (if using acrylates).

    • Solution: Increase the ratio of Thiol to Alkene (1.2 : 1) to favor chain transfer over propagation.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2][4][5] Polymer Chemistry, 1(1), 17-36. Link

Sources

Application Note: 4-Difluoromethoxy-3-fluorothiophenol in PDE4 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note designed for medicinal chemists and process development scientists. It focuses on the practical handling, synthesis, and application of 4-Difluoromethoxy-3-fluorothiophenol as a critical intermediate in the generation of next-generation PDE4 inhibitors.


 Coupling Protocols for Thioether-Linked PDE4 Inhibitors

Executive Summary

Phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast and Apremilast, typically utilize a catechol ether scaffold.[1][2][3] However, metabolic instability and gastrointestinal side effects often limit their therapeutic window. 4-Difluoromethoxy-3-fluorothiophenol represents a strategic "building block" for next-generation inhibitors.

This intermediate offers three specific medicinal chemistry advantages:

  • Bioisosterism: The thioether linkage (-S-) mimics the ether oxygen found in Roflumilast but alters the bond angle and lipophilicity (

    
    ), potentially improving membrane permeability.
    
  • Metabolic Shielding: The difluoromethoxy group (

    
    ) acts as a lipophilic shield, blocking metabolic oxidation at the para-position while serving as a hydrogen bond donor (via the C-H bond) to the PDE4 Q2 pocket.
    
  • Electronic Modulation: The 3-fluoro substituent provides electronic deactivation, preventing oxidation of the sulfur atom to the sulfoxide/sulfone in vivo, a common liability in thioether drugs.

Molecular Rationale & Retrosynthesis

The target molecule serves as the nucleophilic partner in Nucleophilic Aromatic Substitution (


) reactions to attach the "tail" of the PDE4 inhibitor to heteroaryl "heads" (e.g., dichloropyridines or pyrimidines).
Pathway Logic

The synthesis utilizes a Chlorosulfonation-Reduction sequence , preferred over the Newman-Kwart rearrangement for this specific scaffold due to the thermal instability of the difluoromethoxy group at high temperatures (>200°C).

SynthesisPathway Start 2-Fluorophenol Step1 Difluoromethylation (ClCF2CO2Na) Start->Step1 Inter1 1-(Difluoromethoxy)-2-fluorobenzene Step1->Inter1 Step2 Chlorosulfonation (ClSO3H) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Reduction (Zn/HCl or Red-Al) Inter2->Step3 Product 4-Difluoromethoxy- 3-fluorothiophenol Step3->Product Target PDE4 Inhibitor (Thioether Analog) Product->Target S_NAr Coupling (Heteroaryl Halide)

Figure 1: Retrosynthetic pathway for the generation of the thiophenol intermediate and its downstream application.

Preparation Protocol: The Intermediate

Safety Alert: The difluoromethylation step generates difluorocarbene (


), which is toxic and potentially explosive if confined. Ensure high-efficiency ventilation.
Step A: Difluoromethylation of 2-Fluorophenol
  • Reagents: 2-Fluorophenol (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF/Water (9:1).

  • Procedure:

    • Dissolve 2-fluorophenol and

      
       in DMF/Water. Heat to 100°C.
      
    • Slowly add sodium chlorodifluoroacetate (solid) over 2 hours. Note: Controlled addition prevents runaway gas evolution.

    • Stir at 100°C for 4 hours. Monitor by GC-MS (Product M+ = 162).

    • Workup: Cool, dilute with water, extract with

      
      . Wash organic layer with 1M NaOH (to remove unreacted phenol).
      
Step B: Chlorosulfonation & Reduction
  • Reagents: Chlorosulfonic acid (

    
    , excess), Zinc dust, HCl (conc).
    
  • Procedure:

    • Add 1-(difluoromethoxy)-2-fluorobenzene dropwise to neat chlorosulfonic acid at 0°C. Stir at RT for 2 hours.

    • Pour onto crushed ice (Exothermic!). Extract the sulfonyl chloride with DCM.

    • Reduction: Dissolve sulfonyl chloride in Toluene/Water. Add Zinc dust (4.0 eq). Add conc. HCl dropwise at <40°C.

    • Reflux for 3 hours.

    • Isolation: Separate organic layer.[4] The thiol is prone to oxidation; store under Argon or use immediately.

Application Protocol: Coupling

This is the core application for PDE4 inhibitor synthesis. The thiophenol is coupled to a 3,5-dichloro-4-aminopyridine scaffold (a Roflumilast bioisostere core).

Experimental Workflow

Objective: Synthesize 3,5-dichloro-4-((4-(difluoromethoxy)-3-fluorophenyl)thio)pyridin-2-amine.

Reagents & Setup
ComponentEquivalentsRole
Thiophenol Intermediate 1.1 eqNucleophile
Heteroaryl Chloride 1.0 eqElectrophile (e.g., 4-amino-3,5-dichloropyridine)
Base 2.5 eq

or NaH (if unreactive)
Catalyst 0.05 eq

/ Xantphos (Optional: only if

fails)
Solvent 10 VolDMF or NMP (Anhydrous)
Step-by-Step Procedure
  • Inerting: Flame-dry a 3-neck round bottom flask. Cool under Argon flow.

  • Deprotonation:

    • Charge

      
       and the Heteroaryl Chloride.
      
    • Add anhydrous DMF.

    • Add the 4-Difluoromethoxy-3-fluorothiophenol via syringe.

    • Critical: If using NaH, add at 0°C and stir for 30 min before adding the electrophile to prevent disulfide formation.

  • Reaction:

    • Heat to 90°C. Monitor via HPLC (254 nm).

    • Endpoint: Disappearance of the heteroaryl chloride.

  • Quench & Workup:

    • Cool to RT. Pour into ice-water (pH adjusted to 4-5 with dilute HCl to neutralize excess base).

    • Filter the precipitate (if solid) or extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc). Thioethers are less polar than the corresponding sulfoxides.

Workflow Setup Setup: Flame-dry Flask Argon Atmosphere Mix Add Heteroaryl Chloride + Cs2CO3 in DMF Setup->Mix AddThiol Add Thiophenol (Slow addition via syringe) Mix->AddThiol Heat Heat to 90°C Monitor HPLC AddThiol->Heat Check Decision: Complete? Heat->Check Check->Heat No (Continue) Workup Quench (Ice/Water) Extract EtOAc Check->Workup Yes Purify Flash Column Isolate Thioether Workup->Purify

Figure 2: Laboratory workflow for the coupling of the thiophenol intermediate to the PDE4 scaffold.

Analytical Validation & QC

To ensure the integrity of the intermediate before coupling, verify the following parameters.

NMR Signature
  • 
     NMR: 
    
    • 
       -82.0 ppm (approx):  Doublet (or doublet of doublets) corresponding to the 
      
      
      
      group (
      
      
      ).
    • 
       -130.0 ppm (approx):  Multiplet corresponding to the aromatic Fluorine at position 3.
      
  • 
     NMR: 
    
    • 
       6.5 ppm (Triplet):  Characteristic proton of the difluoromethoxy group (
      
      
      
      ).
    • 
       3.5-4.0 ppm:  Thiol proton (-SH), often broad; disappears with 
      
      
      
      shake.
Impurity Profile (HPLC)
  • Disulfide Impurity: The most common impurity is the disulfide dimer (Ar-S-S-Ar), formed via oxidation.

    • Detection: High retention time on Reverse Phase C18 (very lipophilic).

    • Remediation:[5] If disulfide >5%, treat the mixture with

      
       and water (or small amount of Zn dust) in situ to reduce it back to the thiol before coupling.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step A Loss of

gas.
Use a sealed tube or pressure vessel (with safety shielding). Increase

equivalents.[6]
Disulfide Formation Air leak during storage or reaction.Degas all solvents with Argon bubbling for 15 mins. Add reducing agent (

) to the coupling reaction.
Incomplete Coupling Nucleophile deactivation.The 3-Fluoro group withdraws electrons, making the thiolate less nucleophilic. Switch to a stronger base (NaH) or higher temperature (110°C).
Smell/Safety Volatility of thiols.Quench all glassware in bleach (NaOCl) bath immediately after use to oxidize residual thiols to sulfonates.

References

  • Hands, A. T., et al. (2024).[6] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180.[6] Link

  • Lovering, F., et al. (2012). "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemMedChem, 7(11). (Contextual grounding on Bioisosterism). Link

  • Press, N. J., et al. (2008). "PDE4 Inhibitors: Current Status." British Journal of Pharmacology, 155, 308–315.[7] (Scaffold context). Link

  • Zheng, J., et al. (2019). "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt." The Journal of Organic Chemistry, 84(21). Link[8]

  • Naing, W., et al. (2019). "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols." Beilstein Journal of Organic Chemistry, 15, 1128–1133. (Thiophenol coupling conditions). Link

Sources

Handling and disposal of 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Safe Handling, Synthesis Utility, and Disposal of 4-Difluoromethoxy-3-fluorothiophenol

Part 1: Chemical Profile & Strategic Utility

Compound Identity:

  • Chemical Name: 4-Difluoromethoxy-3-fluorothiophenol

  • Functional Classification: Fluorinated Aryl Thiol / Bioisostere Building Block

  • Primary Hazard: High Potency Stench , Skin/Eye Irritant, Acute Toxicity (Oral/Dermal/Inhalation).

Scientific Significance in Drug Discovery: This compound is a high-value intermediate in medicinal chemistry, primarily used to introduce the difluoromethoxy (-OCHF₂) and fluorine (-F) motifs into drug scaffolds.[1]

  • Lipophilicity Modulation: The -OCHF₂ group acts as a lipophilic bioisostere of a methoxy group (-OCH₃) or a phenol (-OH). It improves membrane permeability while reducing metabolic liability (blocking O-dealkylation).

  • Conformational Locking: The ortho-fluorine atom (position 3) can induce specific conformational preferences via intramolecular electrostatic interactions or hydrogen bonding, potentially improving ligand-target binding affinity.

  • Hydrogen Bond Donor: Unlike a trifluoromethoxy group (-OCF₃), the difluoromethoxy proton retains weak hydrogen bond donor capability, offering unique binding vectors in active sites.

Part 2: Safety Architecture & Engineering Controls

Core Directive: The primary operational risk is odor contamination . The human nose can detect thiols at parts per billion (ppb) levels. A single drop exposed to open air can render a laboratory uninhabitable and trigger facility-wide evacuations.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Respiratory Full-face respirator with Multi-Gas/Vapor Cartridges (OV/AG)Required for spill cleanup. Standard fume hood airflow is sufficient for routine handling if sash is low.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or heavy Nitrile (8 mil)Thiols permeate standard latex/thin nitrile rapidly. Laminate offers the highest breakthrough time.
Body Tyvek® Lab Coat + Chemical ApronPrevents absorption into cotton clothing which retains thiol odors persistently.
Eyes Chemical Splash GogglesStandard safety glasses are insufficient against vapors/aerosols.
Engineering Controls: The "Closed System" Mandate
  • Fume Hood: Operate only in a hood with certified face velocity (>100 fpm).

  • Bleach Trap (Vacuum Lines): NEVER vent thiol vapors directly into the house vacuum or rotovap pump.

    • Setup: Reaction Flask

      
       Cold Trap (-78°C) 
      
      
      
      Bleach Bubbler
      
      
      Vacuum Source.
    • Chemistry: The bleach (NaOCl) oxidizes volatile thiols into non-volatile sulfonic acids/sulfonates before they enter the exhaust system.

Part 3: Experimental Protocols

Protocol A: The "Closed-Loop" Transfer (Weighing & Addition)

Avoid pouring this compound. Use syringe/cannula transfer techniques.

  • Preparation:

    • Pre-weigh a septum-capped vial filled with inert gas (Nitrogen/Argon).

    • Calculate the volume required based on density (approx. 1.3–1.4 g/mL, estimate if unknown).

  • Transfer:

    • Insert a needle connected to an inert gas line into the source bottle (pressure relief).

    • Use a gas-tight syringe to withdraw the specific volume.

    • Inject directly into the pre-weighed, septum-capped reaction vessel.

  • Decontamination of Syringe:

    • DO NOT disassemble the syringe in the open hood.

    • Draw up a 10% Bleach solution into the syringe immediately after use.

    • Expel into a dedicated "Quench Waste" container.[2] Repeat 3x.

Protocol B: Reaction Work-Up & Odor Quenching

Standard aqueous workups can release massive odors. Oxidative quenching is mandatory.

  • Quench Solution Preparation:

    • Prepare a 10-15% Sodium Hypochlorite (Bleach) solution.

    • Optional: Add NaOH to ensure pH > 10 (accelerates oxidation of thiolate anion).

  • Reaction Termination:

    • Cool reaction mixture to 0°C.

    • Slowly add the Bleach solution. Caution: Exothermic reaction.

    • Stir for 30–60 minutes. The thiol is oxidized to the corresponding sulfonic acid (odorless).

  • Verification:

    • Perform a "sniff test" (wafting carefully) or use lead acetate paper (turns black in presence of H₂S/thiols) to confirm neutralization before removing from the hood.

Part 4: Disposal & Decontamination Workflow

The "Bleach Oxidation" Strategy: Disposal requires chemical transformation. You cannot dispose of active thiols in standard organic waste streams without risking downstream exposure.

Waste Stream Segregation:

  • Stream A (Quenched): Aqueous layers treated with bleach. Check pH (must be basic) and oxidant residual (starch-iodide paper). Dispose as Aqueous Basic Waste.

  • Stream B (Solvents): Organic layers after bleach wash. Dispose as Halogenated Organic Waste.

  • Stream C (Solids): Contaminated silica/filter paper. Seal in a Ziploc bag

    
     Place in a wide-mouth jar 
    
    
    
    Cover with bleach solution for 24h
    
    
    Dispose.
Diagram 1: Safe Handling & Disposal Logic

ThiolHandling Start Start: 4-Difluoromethoxy-3-fluorothiophenol PPE Step 1: PPE & Engineering Controls (Double Gloves, Fume Hood, Bleach Trap) Start->PPE Transfer Step 2: Closed-Loop Transfer (Syringe/Cannula only - NO POURING) PPE->Transfer Reaction Step 3: Synthesis/Reaction (Inert Atmosphere) Transfer->Reaction Quench Step 4: Oxidative Quench (Add 10% NaOCl + NaOH) Reaction->Quench Post-Reaction Check Verification (Lead Acetate Paper / Sniff Test) Quench->Check Disposal Step 5: Disposal (Segregated Waste Streams) Check->Disposal Negative (No Odor) Recycle Re-treat with Bleach Check->Recycle Positive (Odor Persists) Recycle->Quench

Caption: Workflow for the safe handling and oxidative neutralization of fluorinated thiophenols.

Part 5: Emergency Response (Spills)

Scenario: A 5mL spill occurs inside the fume hood.

  • Evacuate & Isolate: Alert nearby personnel. Do not open the hood sash.

  • PPE Upgrade: Don full-face respirator if not already wearing one.

  • Containment: Cover the spill immediately with activated carbon or a spill pillow to suppress vapor.

  • Neutralization:

    • Pour 10% Bleach solution over the adsorbent material.

    • Allow to sit for 20 minutes.

  • Cleanup: Scoop the slurry into a wide-mouth jar. Label as "Hazardous Waste - Thiol Debris (Bleach Treated)".

  • Surface Decontamination: Wipe hood surfaces with bleach, followed by water, then ethanol.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Fluorothiophenol (Analogous Handling). PubChem.[3] Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedure: Stench Chemicals. UCLA EHS. Retrieved from [Link]

  • University of Rochester. (n.d.). SOP: How to Work with Thiols. Retrieved from [Link]

  • Erickson, J. A., et al. (2010). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Difluoromethoxy-3-fluorothiophenol. This guide is designed for researchers, medicinal chemists, and process development professionals. As a key structural motif in various pharmacologically active molecules, including proton-pump inhibitors like Pantoprazole, optimizing the synthesis of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and improve your overall yield and purity.

Our recommended synthetic approach is a robust three-step process starting from a commercially available precursor. This strategy is designed for efficiency and scalability.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Fluoro-4-nitrophenol (Starting Material) B Step 1: Difluoromethylation 1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene A->B  NaO2CCF2Cl / Cs2CO3  DMF/H2O, 120°C C Step 2: Nitro Reduction 4-(Difluoromethoxy)-3-fluoroaniline B->C  Fe / NH4Cl  EtOH/H2O, Reflux D Step 3: Diazotization & Thiolation 4-Difluoromethoxy-3-fluorothiophenol (Final Product) C->D  1. NaNO2 / HBF4, 0-5°C  2. KEX, 50-60°C  3. NaOH, Hydrolysis Troubleshooting Start Low Overall Yield Step1 Low Yield in Step 1 (Difluoromethylation?) Start->Step1 Step2 Low Yield in Step 2 (Nitro Reduction?) Start->Step2 Step3 Low Yield in Step 3 (Leuckart Reaction?) Start->Step3 Final Product Loss During Workup/Purification? Start->Final Reagent1 Check NaO2CCF2Cl quality. Dry before use. Step1->Reagent1 Temp1 Verify reaction temp is 120°C. Step1->Temp1 Catalyst2 Check catalyst activity (Pd/C). Ensure Fe powder is activated. Step2->Catalyst2 Diazotization3 Diazotization temp > 5°C? Use HBF4 for stability. Step3->Diazotization3 Hydrolysis3 Incomplete xanthate hydrolysis? Increase reflux time/base. Step3->Hydrolysis3 Oxidation Product oxidized to disulfide? Use inert atmosphere. Handle quickly. Final->Oxidation

Sources

Purification techniques for 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification and handling of 4-Difluoromethoxy-3-fluorothiophenol . It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate.

Ticket ID: PUR-1167435 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

Compound: 4-Difluoromethoxy-3-fluorothiophenol CAS: 1167435-20-2 (Analogous structures often referenced in fluorinated intermediate patents) Key Challenges: [1][2]

  • Oxidative Instability: Like most thiophenols, this compound rapidly dimerizes to the disulfide (Ar-S-S-Ar) upon exposure to air.

  • Difluoromethoxy (-OCHF

    
    ) Sensitivity:  While generally robust, the -OCHF
    
    
    
    group can undergo hydrolysis under strongly acidic conditions at elevated temperatures, converting back to the phenol.
  • Volatility: Fluorination increases volatility; vacuum drying must be controlled to prevent yield loss.

Core Purification Protocol (The "Golden Path")

For crude reaction mixtures containing starting halides, disulfides, and isomers.

The most robust purification method for thiophenols exploits their acidity (pKa ~6-7). This "Chemical Washing" technique is superior to chromatography for removing non-acidic impurities (like disulfides).

Workflow Diagram: Acid-Base Purification

ThiolPurification Start Crude Mixture (Thiol, Disulfide, Halide) Step1 Dissolve in Et2O or MTBE Start->Step1 Step2 Extract with 1M NaOH (Cold) Step1->Step2 Sep1 Phase Separation Step2->Sep1 OrgPhase Organic Phase (Contains Disulfides/Halides) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Contains Thiolate Salt) Sep1->AqPhase Keep Step3 Wash Aq Phase with Et2O (x2) AqPhase->Step3 Step4 Acidify with 2M HCl to pH < 3 (Keep Cold < 10°C) Step3->Step4 Step5 Extract into DCM/Et2O Step4->Step5 Final Pure Thiol (Dry & Concentrate) Step5->Final

Figure 1: Selective Acid-Base Extraction Protocol. This method isolates the thiol based on its acidity, effectively separating it from neutral disulfide impurities.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "My NMR shows a second set of aromatic peaks, and the SH proton is missing."

Diagnosis: You have significant Disulfide Dimer contamination. Cause: Air oxidation during workup or chromatography. Silica gel can catalyze this oxidation. Solution: Chemical Reduction.[3][4][5][6] Do not attempt to separate the disulfide by column chromatography alone; it is inefficient.

  • Protocol:

    • Dissolve the impure mixture in MeOH/THF (1:1).

    • Add NaBH

      
        (1.5 eq) portion-wise at 0°C.
      
    • Stir for 30 mins. Monitor by TLC (Disulfide is usually more non-polar than thiol).

    • Quench with dilute HCl and perform the Acid-Base Extraction (Section 2) immediately.

    • Alternative: For strictly water-free conditions, use Zn dust in Acetic Acid.

Issue 2: "I lost 40% of my mass during high-vacuum drying."

Diagnosis: Sublimation/Evaporation of the fluorinated thiol. Cause: The combination of fluorine atoms and the ether linkage lowers the boiling point relative to non-fluorinated analogues. Solution: Controlled Concentration.

  • Action:

    • Avoid high vacuum (< 5 mbar) for extended periods if the product is liquid.

    • Use a rotary evaporator at 40°C/20 mbar.

    • Storage: Store under Argon at -20°C immediately. Do not leave it on the bench.

Issue 3: "The product purity degrades on the silica column."

Diagnosis: On-column oxidation or acid-sensitivity. Cause: Standard silica is slightly acidic and traps metal ions, which catalyze thiol oxidation. Solution: Fast Chromatography or Modified Silica.

  • Protocol:

    • Eluent: Hexane:EtOAc (Gradient). Avoid DCM if possible (trace HCl in DCM can be problematic).

    • Additive: Add 0.5% Acetic Acid to the eluent to suppress streaking, OR use Neutral Alumina instead of silica.

    • Speed: Complete the column in < 20 minutes. Flush the column with Argon before loading.

Issue 4: "Is the -OCHF group stable to the NaOH extraction?"

Diagnosis: Stability concern. Analysis: Yes, the difluoromethoxy group is generally stable to dilute aqueous base (1M NaOH) at room temperature. Caveat: Avoid refluxing in strong base or using highly concentrated alkalis (>6M NaOH) for extended periods, as this can degrade the ether linkage. The acid-base extraction should be performed cold (0°C - 10°C) to minimize any risk of hydrolysis or side reactions.

Physicochemical Data & Solvent Compatibility

ParameterSpecification / RecommendationNotes
pKa (Thiol) ~6.0 - 6.8Sufficiently acidic for NaOH extraction.
Solubility DCM, Et2O, THF, TolueneInsoluble in water (neutral form).
Stability Air Sensitive, Acid Stable (Moderate)Store under Inert Gas.
Boiling Point Est. 80-100°C @ 10 mmHgEstimate based on fluoro-analogues.
TLC Stain KMnO

or Ellman’s Reagent
Ellman's is specific for free thiols (Yellow).

Advanced Purification: Distillation Decision Matrix

When to use vacuum distillation vs. extraction.

DistillationDecision Input Crude Purity Check Check1 >80% Pure? Input->Check1 Check2 Scale > 5g? Check1->Check2 Yes Extract Acid-Base Extraction (See Section 2) Check1->Extract No (Disulfides present) Distill Vacuum Distillation (Kugelrohr/Vigreux) Check2->Distill Yes (Efficient) Column Flash Column (Argon flushed) Check2->Column No (Losses too high)

Figure 2: Decision matrix for selecting the optimal purification method based on scale and crude purity.

References

  • Synthesis of Fluorinated Thiophenols

    • Process for the preparation of 4-fluorothiophenol.[5][6][7] (Patent DE4420777A1). Describes the reduction of sulfonyl chlorides to thiophenols using sulfite/borohydride, a pathway applicable to the difluoromethoxy analogue.

  • Handling of Difluoromethoxy Groups

    • Synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde.[8] (ChemicalBook). Demonstrates the stability of the -OCHF2 group under basic alkylation conditions (Cs2CO3/DMF).

  • Disulfide Reduction Protocols

    • Methods for the reduction of disulfide bonds.[1][3][4] (Patent WO2004101597A2). Details the use of phosphines and other reducing agents to regenerate thiols.

  • General Thiol Purification

    • Purification of Laboratory Chemicals (Standard Reference). General procedures for acid-base extraction of thiophenols.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Difluoromethoxy-3-fluorothiophenol presents a classic "orthogonal reactivity" challenge. You are managing two sensitive functionalities simultaneously:

  • The Difluoromethoxy Group (

    
    ):  A lipophilic hydrogen-bond donor that is generally stable to base but susceptible to hydrolysis under strongly acidic conditions.
    
  • The Thiol Group (

    
    ):  Highly nucleophilic and prone to oxidative dimerization (disulfide formation) upon exposure to air.
    

This guide prioritizes the Sulfonyl Chloride Reduction Route , as it offers the highest regioselectivity and avoids the competing S-alkylation issues inherent in trying to difluoromethylate a free thiophenol.

Module 1: The Difluoromethylation Step

Objective: Install the


 motif onto 2-fluorophenol (or 4-bromo-2-fluorophenol) with high conversion and minimal carbene polymerization.
Recommended Protocol

Reagent of Choice: Sodium chlorodifluoroacetate (


).[1][2]
Why:  Unlike ozone-depleting Freon gases (

), this solid reagent releases difluorocarbene (

) via thermal decarboxylation in a controlled manner [1].
ParameterConditionRationale
Solvent DMF : Water (5:1 to 10:1)Water is critical. It protonates the intermediate anion to form the final

bond.
Base

(0.5 equiv) or NaOH
Cesium enhances phenoxide nucleophilicity via the "cesium effect" (solubility/cation size).
Temperature 95°C - 100°CRequired to initiate decarboxylation of the reagent.
Stoichiometry 2.5 - 3.0 equivExcess reagent is needed because

has a short half-life and can dimerize to tetrafluoroethylene.
Troubleshooting Guide: Difluoromethylation

Q: My conversion stalls at 60%. Should I add more reagent? A: Yes, but do not add it all at once. The generation of difluorocarbene is a first-order decay process.

  • Corrective Action: Add the sodium chlorodifluoroacetate in 3 portions over 2 hours. This maintains a steady-state concentration of the carbene, favoring insertion into the phenoxide over self-polymerization.

Q: I see a significant amount of starting material even after 24 hours. A: Check your water content.

  • Mechanism: The reaction requires a proton source to quench the intermediate phenolate-carbene complex.

  • Fix: Ensure your solvent system contains at least 10% water by volume. If using anhydrous DMF, the reaction will fail to form the neutral ether.

Q: The reaction mixture turned into a black tar. A: This indicates uncontrolled polymerization of the difluorocarbene.

  • Fix: Lower the concentration. Dilute the reaction to 0.2 M relative to the phenol. High concentrations favor carbene-carbene interaction (polymerization) over carbene-phenol interaction.

Module 2: Installing the Thiol (The Sulfonyl Chloride Route)

Objective: Introduce the sulfur moiety regioselectively at the 4-position (relative to the alkoxy group) and reduce it to the free thiol without oxidizing it to the disulfide.

Workflow Logic
  • Substrate: 1-(difluoromethoxy)-2-fluorobenzene.

  • Chlorosulfonation: Treat with Chlorosulfonic acid (

    
    ). The 
    
    
    
    group is an ortho/para director. The para position is sterically favored and electronically activated.
  • Reduction: Convert the Sulfonyl Chloride (

    
    ) to Thiol (
    
    
    
    ).
Recommended Reduction Protocol

System: Triphenylphosphine (


) / Iodine (

) in Toluene or Dichloromethane [2].
ComponentRoleStoichiometry

Oxygen acceptor (forms

)
3.3 equiv

Catalyst/Activator0.1 - 0.5 equiv
Solvent TolueneAllows for easy precipitation of

byproduct.
Atmosphere Nitrogen/ArgonCritical to prevent re-oxidation.
Troubleshooting Guide: Thiolation

Q: I am isolating the disulfide dimer instead of the thiol. A: This is the most common failure mode. Thiols are easily oxidized by atmospheric oxygen, especially under basic conditions.

  • Immediate Fix: Add a reducing agent like Dithiothreitol (DTT) or Zinc dust/HCl to the crude mixture to break the disulfide bonds back to thiols.

  • Process Control: Degas all solvents (sparge with Argon for 20 mins) prior to extraction. Maintain pH < 7 during workup.

Q: The chlorosulfonation step yielded a mixture of isomers. A: The fluorine atom at position 3 exerts a directing effect that competes with the alkoxy group.

  • Optimization: Run the chlorosulfonation at 0°C to -10°C . Lower temperatures increase regioselectivity for the para position (driven by the stronger activation of the alkoxy group) over the ortho positions.

Module 3: Visualizing the Pathway

The following diagram illustrates the optimized synthetic workflow and the critical decision points for impurity control.

ReactionOptimization Start Starting Material: 2-Fluorophenol Step1 Step 1: O-Difluoromethylation (ClCF2CO2Na, Cs2CO3, DMF/H2O, 95°C) Start->Step1 Inter1 Intermediate 1: 1-(difluoromethoxy)-2-fluorobenzene Step1->Inter1 70-85% Yield Impurity1 Impurity: Polymerized Carbene (Cause: High Conc/Temp) Step1->Impurity1 Side Reaction Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Inter2 Intermediate 2: 4-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride Step2->Inter2 Regioselective Step3 Step 3: Reduction (PPh3, I2, Toluene, Reflux) Inter2->Step3 Product Target Product: 4-Difluoromethoxy-3-fluorothiophenol Step3->Product >90% Yield Impurity2 Impurity: Disulfide Dimer (Cause: O2 Exposure) Product->Impurity2 Oxidation (Air) Impurity2->Product Rescue: Zn/HCl

Caption: Optimized synthetic route highlighting critical process parameters (CPPs) and potential failure modes (red).

Frequently Asked Questions (FAQs)

Q1: Can I use


 (Hu's Reagent) instead of the sodium salt? 
A:  Yes. Diethyl (bromodifluoromethyl)phosphonate is an excellent source of difluorocarbene under basic conditions (KOH/NaOH) [3]. It often runs at lower temperatures than the sodium salt, which may be beneficial if you observe thermal degradation. However, for scale-up, the sodium salt (

) is generally more cost-effective.

Q2: How do I store the final thiophenol? A: Thiophenols are notoriously unstable to oxidation.

  • Storage: Store under an inert atmosphere (Argon) in a sealed vial at -20°C.

  • Stabilizer: Adding a trace amount (<0.1%) of TCEP (Tris(2-carboxyethyl)phosphine) can keep the solution reduced if used in aqueous buffers.

Q3: Is the


 group stable to the chlorosulfonic acid? 
A:  Generally, yes. The difluoromethoxy group is electronically similar to a trifluoromethoxy group but slightly more electron-donating. It survives electrophilic aromatic substitution conditions provided the reaction is not prolonged at high heat. Quench the chlorosulfonation on ice to minimize hydrolysis risks.

Q4: Why not use the Newman-Kwart rearrangement? A: The Newman-Kwart rearrangement requires heating a thiocarbamate to >250°C. While effective for simple phenols, these temperatures pose a significant safety risk and degradation potential for the difluoromethoxy group. The sulfonyl chloride reduction is milder (refluxing toluene, ~110°C) and more scalable.

References

  • Difluoromethylation of Phenols

    • Hu, J., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024.

    • Mechanism Note: Confirms the decarboxylative carbene pathway and the necessity of water for proton
  • Reduction of Sulfonyl Chlorides

    • Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G.[3][4][5] "A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols."[3][5] Synthesis, 2009, 3211-3213.[3][4]

    • Protocol Note: Establishes the system as a high-yield method tolerant of other functional groups.
  • Alternative Reagents (Hu's Reagent)

    • Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014.[1]

  • Disulfide Management

    • BenchChem Technical Support.[6][7] "The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide." 2025.[6][7][8]

Sources

How to avoid disulfide formation with 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Difluoromethoxy-3-fluorothiophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that the primary challenge in handling this and other thiophenols is the propensity for oxidative dimerization to form the corresponding disulfide. This document provides in-depth, practical solutions to mitigate this issue, ensuring the integrity of your starting material and the success of your experiments.

FAQ 1: Understanding the Problem
Q: Why is my 4-difluoromethoxy-3-fluorothiophenol sample forming a disulfide dimer?

A: The conversion of your thiophenol to its disulfide dimer is a common oxidative process that affects nearly all thiols. The core of the issue lies in the reactivity of the sulfur atom.

The mechanism involves the oxidation of two thiol molecules (R-SH) to form a single disulfide molecule (R-S-S-R). This process is readily facilitated by atmospheric oxygen, especially in the presence of trace metal catalysts or under basic conditions. The reaction proceeds via a thiolate anion (R-S⁻), which is a more potent nucleophile and more easily oxidized than the neutral thiol.[1] The presence of electron-withdrawing groups on the aromatic ring, such as fluorine and difluoromethoxy, increases the acidity of the thiol proton, making the formation of the highly reactive thiolate anion more favorable, even under neutral pH conditions.

This oxidative coupling is often a radical process, but it can also be catalyzed by trace metal impurities. The result is the formation of 1,2-bis(4-(difluoromethoxy)-3-fluorophenyl)disulfane, an impurity that can complicate subsequent reactions and analyses.

G R = 4-(difluoromethoxy)-3-fluorophenyl cluster_0 Step 1: Deprotonation (Base or Autoprotolysis) cluster_1 Step 2: Oxidation Thiol1 R-SH Thiolate R-S⁻ (Thiolate Anion) More reactive Thiol1->Thiolate -H⁺ Thiolate2 R-S⁻ Disulfide R-S-S-R (Disulfide) Thiolate2->Disulfide Thiol2 R-SH Thiol2->Disulfide Oxidant O₂ / Metal Catalyst Oxidant->Disulfide

Caption: Oxidative Dimerization of Thiophenol.

FAQ 2: Storage and Handling
Q: What are the optimal long-term storage conditions for this thiophenol?

A: Proper storage is the first and most critical step in preventing disulfide formation. Since the primary culprit is atmospheric oxygen, all storage recommendations are designed to minimize its exposure.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Directly displaces oxygen, preventing the oxidative pathway. Argon is preferred due to its higher density, which can provide a better blanket over the material.[2][3]
Temperature -20°CReduces the rate of all chemical reactions, including oxidation.[4]
Container Amber Glass Bottle with Secure CapProtects from light, which can catalyze radical formation, and ensures a tight seal.[4] Consider bottles with Sure/Seal™-type septa for repeated, safe access.[5][6]
Additives Not Generally Recommended for Pure CompoundAdding antioxidants like BHT can complicate stoichiometry and purification. It is better to rely on a robust inert atmosphere.
Q: I've just received a new bottle. What precautions should I take upon opening and for subsequent use?

A: The moment a new bottle is opened is a point of high risk for introducing atmospheric contaminants. Follow these best practices:

  • Work in an Inert Atmosphere: If available, handle the bottle inside a glovebox filled with argon or nitrogen.[1]

  • Flush the Headspace: If a glovebox is not available, flush the headspace of the bottle with a gentle stream of inert gas before sealing it for storage. This can be done by inserting one needle connected to an inert gas line and a second, shorter needle to act as a vent.[7][8]

  • Use Syringe/Cannula Techniques: For dispensing the material, never open the cap to the air. Use a dry, inert-gas-flushed syringe or cannula to withdraw the required amount through a septum.[3][5][9]

  • Reseal Properly: After withdrawing material, ensure the septum is not compromised. If it is a screw-cap bottle, re-wrap the threads with PTFE tape and flush the headspace with inert gas again before storing.

FAQ 3: Experimental Protocols & Troubleshooting
Q: How do I set up a reaction to completely avoid disulfide formation?

A: Success requires a rigorous air-free (Schlenk) technique.[3] This involves removing air from your reaction vessel and replacing it with an inert gas.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours to remove adsorbed water. While still hot, assemble the glassware and immediately connect it to a Schlenk line.[3][7]

  • Purge and Refill Cycle: Evacuate the assembled glassware using the vacuum on the Schlenk line for 5-10 minutes. Then, backfill the vessel with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.[3]

  • Solvent Addition: Add your degassed solvent (see FAQ 5) to the reaction flask via a cannula or a gas-tight syringe.

  • Reagent Addition:

    • Liquids: Add 4-difluoromethoxy-3-fluorothiophenol and other liquid reagents via a gas-tight syringe under a positive pressure of inert gas.

    • Solids: Add solid reagents under a strong positive flow of inert gas (a "nitrogen curtain").

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by a gentle outflow through an oil or mercury bubbler. This prevents air from leaking into the system.[6]

G cluster_workflow Inert Atmosphere Reaction Workflow node1 Step 1: Glassware Prep Oven-dry glassware Assemble while hot node2 Step 2: Purge & Refill Connect to Schlenk Line Perform 3x Vacuum/Inert Gas cycles node1->node2 node3 Step 3: Solvent Addition Transfer degassed solvent via cannula/syringe node2->node3 node4 Step 4: Reagent Addition Add Thiophenol via syringe under positive pressure node3->node4 node5 Step 5: Reaction Maintain positive pressure Monitor via bubbler node4->node5

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-difluoromethoxy-3-fluorothiophenol. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this valuable intermediate at a laboratory or pilot scale. Our goal is to provide not just protocols, but also the underlying scientific rationale and field-proven troubleshooting advice to ensure a successful and scalable synthesis campaign.

The inherent reactivity of the thiol moiety, combined with the specific electronic effects of the difluoromethoxy and fluoro-substituents, presents unique challenges. This document addresses these challenges head-on in a practical question-and-answer format.

Overall Synthetic Strategy: A Two-Stage Approach

The most robust and scalable synthesis of 4-difluoromethoxy-3-fluorothiophenol proceeds via a two-stage pathway starting from a commercially available substituted phenol. This approach isolates the complexities of the difluoromethoxylation from the sensitive conversion of the phenol to the thiophenol.

G A Stage 1: Difluoromethoxylation B Stage 2: Thiol Synthesis SM Starting Material (e.g., 3-Fluoro-4-hydroxybenzaldehyde) Int1 Intermediate 1 (4-Difluoromethoxy-3-fluorobenzaldehyde) SM->Int1 Int2 Intermediate 2 (4-Difluoromethoxy-3-fluorophenol) Int1->Int2 Int3 Intermediate 3 (O-Aryl Thiocarbamate) Int2->Int3 Newman-Kwart Step 1: Thiocarbamoylation FP Final Product (4-Difluoromethoxy-3-fluorothiophenol) Int3->FP

Caption: General two-stage synthetic workflow.

Part 1: FAQs and Troubleshooting for Difluoromethoxylation

The introduction of the difluoromethoxy (-OCF₂H) group is a critical first step. This moiety is prized in medicinal chemistry for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1]

Q1: What is the most reliable and scalable method for difluoromethoxylation of a substituted phenol?

A1: For scalability, operational simplicity, and safety, the use of sodium chlorodifluoroacetate (NaO₂CCF₂Cl) as a difluorocarbene precursor is highly recommended.[2] While other reagents like fluoroform (CHF₃) or difluoromethyl phosphonium salts exist, sodium chlorodifluoroacetate is a bench-stable solid that generates difluorocarbene (:CF₂) upon heating in a polar aprotic solvent like DMF.[2][3][4]

  • Expertise & Experience: The thermal decarboxylation of NaO₂CCF₂Cl provides a controlled release of the electrophilic difluorocarbene, which is then trapped by the phenoxide generated in situ. This avoids the handling of hazardous gases or highly water-sensitive reagents, making the process more amenable to scale-up.[2]

Q2: My difluoromethoxylation reaction is incomplete, even after prolonged heating. What are the likely causes?

A2: Incomplete conversion is a common issue that can almost always be traced back to one of three factors:

  • Insufficient Base: A strong enough base is required to fully deprotonate the starting phenol, but a base that is too strong can promote side reactions. For many phenols, potassium or cesium carbonate is effective.[4][5] Ensure at least 1.5 equivalents are used.

  • Water Content: The reaction is sensitive to water, which can consume the generated difluorocarbene. Use anhydrous DMF and ensure your starting materials and base are thoroughly dried before use.

  • Reagent Purity: The quality of the sodium chlorodifluoroacetate is paramount. Use a freshly opened bottle from a reputable supplier. Over time, the reagent can slowly degrade, especially if exposed to atmospheric moisture.

Q3: I'm observing a dark reaction mixture and multiple byproducts by TLC/GC-MS. How can I improve the reaction's selectivity?

A3: Darkening of the reaction mixture often indicates decomposition, either of the starting material or the product.

  • Temperature Control: The optimal temperature is a balance between efficient carbene generation and minimizing decomposition. A typical range is 100-120 °C.[4][5] Running the reaction at a lower temperature for a longer period can sometimes improve the outcome.

  • Inert Atmosphere: While the reaction can often be run under a standard nitrogen atmosphere, ensuring a robust inert environment can prevent oxidative side reactions, especially if the starting phenol has other sensitive functional groups.

Part 2: FAQs and Troubleshooting for Phenol-to-Thiophenol Conversion

This transformation is the most challenging step in the sequence due to the high propensity of thiophenols to oxidize. The Newman-Kwart rearrangement is a robust and widely-used method for this conversion, proceeding through a stable thiocarbamate intermediate.[6][7][8]

Q4: During the final hydrolysis of the S-aryl thiocarbamate, my product immediately forms a white precipitate which I've identified as the disulfide. How do I prevent this?

A4: This is the most critical challenge in thiophenol synthesis. The thiophenolate anion, formed under basic hydrolysis conditions, is extremely susceptible to oxidation by atmospheric oxygen.

  • Trustworthiness through Protocol Design: A self-validating protocol for this step must incorporate rigorous exclusion of oxygen.

    • Degas All Solvents: Before starting the hydrolysis, thoroughly degas the solvent (e.g., ethylene glycol, ethanol) and the water used for the potassium hydroxide solution by sparging with nitrogen or argon for at least 30 minutes.

    • Maintain an Inert Atmosphere: The reaction must be run under a positive pressure of an inert gas (N₂ or Ar) from start to finish. This includes the reaction itself, the cooling phase, and the subsequent acidic workup.

    • Acidify Before Extraction: During workup, the cooled reaction mixture should be poured into a degassed, ice-cold acidic solution (e.g., HCl). This immediately protonates the thiophenolate to the much less reactive thiophenol before any extraction with organic solvents that may contain dissolved oxygen.[9]

Q5: What should I do if I've already isolated a significant amount of the bis(4-difluoromethoxy-3-fluorophenyl) disulfide?

A5: The disulfide can be readily reduced back to the desired thiophenol.

  • Corrective Action: Dissolve the disulfide in a suitable solvent like methanol or isopropanol under a nitrogen atmosphere. Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide.[10][11] The reaction is typically rapid. The mixture is then carefully acidified to yield the thiophenol, which can be extracted. This reduction-acidification sequence must also be performed under inert conditions to prevent re-oxidation.

Q6: The thermal rearrangement of my O-aryl dimethylthiocarbamate requires very high temperatures and gives a poor yield. How can I optimize this?

A6: The thermal rearrangement step is governed by thermodynamics and kinetics. The required temperature can be high (often >250 °C).[8]

  • Purity is Key: The O-aryl thiocarbamate intermediate must be as pure as possible. Any residual base or salts from the previous step can catalyze decomposition at high temperatures.

  • Temperature and Time: This step must be carefully optimized. Use a high-boiling, inert solvent or, if possible, run the reaction neat. Monitor the reaction by TLC or GC to avoid prolonged heating once the rearrangement is complete, as this can lead to charring and byproduct formation.

  • Inert Atmosphere: It is absolutely critical to perform the high-temperature rearrangement under a slow, steady stream of inert gas to sweep away any volatile decomposition products and prevent oxidation.[8]

G cluster_0 Troubleshooting Workflow: Disulfide Formation A Hydrolysis Step Complete B Observe Precipitate/ High Rf Spot by TLC A->B C Isolate and Confirm Disulfide Structure (MS, NMR) B->C D Preventive Action: Repeat Hydrolysis with Rigorous Degassing & Inert Atmosphere C->D Yes E Corrective Action: Reduce Isolated Disulfide (e.g., NaBH4 / NaOH) C->E Yes, significant quantity isolated F Isolate Pure Thiophenol C->F No D->F E->F

Caption: Decision workflow for handling disulfide byproduct.

Part 3: Purification and Data Interpretation

Q7: What are the recommended purification methods for the final product at scale?

A7: Given the air sensitivity of thiophenols, purification methods that minimize exposure to air are preferred.

  • Vacuum Distillation: This is the ideal method for purification at scale. The product is likely a liquid or low-melting solid, making distillation an effective way to remove non-volatile impurities and residual solvent. Ensure the distillation apparatus is thoroughly dried and purged with inert gas before use.

  • Chromatography: While effective at the lab scale, flash chromatography can be cumbersome for larger quantities and increases the risk of air exposure on the column. If chromatography is necessary, use degassed solvents and consider techniques to minimize air contact.

Table 1: Key Analytical Data for Synthesis Intermediates and Final Product
Compound NameStructureExpected ¹H NMR Signals (δ, ppm)Expected ¹⁹F NMR Signals (δ, ppm)Expected MS (m/z) [M+H]⁺ or [M]⁺
4-Difluoromethoxy-3-fluorophenolC₇H₅F₃O₂~7.0-7.3 (m, Ar-H), ~6.6 (t, J ≈ 74 Hz, -OCF₂H ), ~5.5 (s, -OH)~-80 to -85 (d, -OCF₂ H), ~-130 to -140 (m, Ar-F )186.02
O-(4-Difluoromethoxy-3-fluorophenyl) dimethylthiocarbamateC₁₀H₁₀F₃NO₂S~7.1-7.4 (m, Ar-H), ~6.7 (t, J ≈ 73 Hz, -OCF₂H ), ~3.4 (s, -N(CH₃)₂), ~3.3 (s, -N(CH₃)₂)~-80 to -85 (d, -OCF₂ H), ~-130 to -140 (m, Ar-F )273.04
4-Difluoromethoxy-3-fluorothiophenolC₇H₅F₃OS~7.0-7.4 (m, Ar-H), ~6.6 (t, J ≈ 74 Hz, -OCF₂H ), ~3.5 (s, -SH )~-80 to -85 (d, -OCF₂ H), ~-130 to -140 (m, Ar-F )202.00

Note: Exact chemical shifts (δ) are dependent on the solvent and instrument used. J-couplings are approximate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Difluoromethoxy-3-fluorophenol (from 3-Fluoro-4-hydroxybenzaldehyde)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of aldehyde).

  • Difluoromethoxylation: Begin stirring and heat the mixture to 110 °C in an oil bath. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-difluoromethoxy-3-fluorobenzaldehyde.

  • Baeyer-Villiger Oxidation: Dissolve the crude aldehyde in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise while maintaining the temperature below 25 °C with an ice bath. Stir for 12-18 hours at room temperature.

  • Workup and Hydrolysis: Quench the reaction by adding aqueous sodium sulfite solution. Separate the layers. Wash the organic layer with sodium bicarbonate solution and then brine. Dry over sodium sulfate and concentrate. Dissolve the resulting formate ester in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2 hours.

  • Final Isolation: Neutralize with 1M HCl and remove the methanol in vacuo. Extract the residue with ethyl acetate. Dry and concentrate the organic layers to yield the crude phenol, which can be purified by column chromatography or distillation.

Protocol 2: Synthesis of 4-Difluoromethoxy-3-fluorothiophenol (via Newman-Kwart Rearrangement)

Caution: This entire procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon).

  • Thiocarbamate Formation: In a flame-dried flask, dissolve the 4-difluoromethoxy-3-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise. Stir at room temperature for 4-6 hours.[8]

  • Workup: Carefully quench the reaction with saturated ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude O-aryl thiocarbamate by column chromatography.

  • Thermal Rearrangement: Place the purified O-aryl thiocarbamate in a flask equipped for distillation under a slow stream of nitrogen. Heat the flask in a sand or salt bath to 260-280 °C. The rearrangement should be complete within 1-2 hours (monitor by TLC).[8] The product, the S-aryl thiocarbamate, can be purified by distillation or chromatography.

  • Hydrolysis: To a flask containing the S-aryl thiocarbamate, add a degassed solution of potassium hydroxide (5.0 eq) in ethylene glycol or ethanol/water.[8] Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.

  • Final Workup: Cool the reaction mixture to room temperature. Pour the mixture into a vigorously stirred, ice-cold, degassed solution of 2M HCl. Extract the product with degassed ethyl acetate (3x). Combine the organic layers, wash with degassed brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product by vacuum distillation under an inert atmosphere.

References
  • Organic Syntheses. Thiophenol. [Online] Available at: [Link]

  • Wikipedia. Thiophenol. [Online] Available at: [Link]

  • Chem-Station Int. Ed. Freudenberg-Schönberg Thiophenol Synthesis. [Online] Available at: [Link]

  • Organic Syntheses. THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. [Online] Available at: [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. [Online] Available at: [Link]

  • Google Patents. Preparation of thiophenols from phenols.
  • Google Patents. Process for the preparation of 4-fluorothiophenol.
  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Online] Available at: [Link]

  • ACS Publications | The Journal of Organic Chemistry. Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. [Online] Available at: [Link]

  • ScienceDirect. Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. [Online] Available at: [Link]

  • ACS Publications | Organic Letters. Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiols via Photoredox Copper Catalysis. [Online] Available at: [Link]

  • University of Science and Technology of China. Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. [Online] Available at: [Link]

  • Google Patents. Process for the preparation of 4-fluorothiophenol.
  • Organic Syntheses. 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. [Online] Available at: [Link]

  • Google Patents. Production of 4-fluorothiophenol.
  • Google Patents. Process for preparation of thiophenol derivatives.
  • Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Justia Patents. Process for the preparation of 4-fluorothiophenol. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. [Online] Available at: [Link]

  • Georganics. 4-Difluoromethoxy-3-hydroxybenzaldehyde. [Online] Available at: [Link]

Sources

Validation & Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune physicochemical properties and enhance pharmacokinetic profiles.[1] Thiophenols, as highly versatile nucleophiles and structural motifs, are no exception. This guide provides an in-depth comparison of 4-difluoromethoxy-3-fluorothiophenol with other key fluorinated thiophenols, offering insights into how nuanced patterns of fluorination dictate reactivity and potential applications in drug discovery.

The Unique Profile of 4-Difluoromethoxy-3-fluorothiophenol

4-Difluoromethoxy-3-fluorothiophenol is a uniquely substituted thiophenol featuring two distinct fluorine-containing moieties that synergistically modulate its electronic and steric properties.

  • 3-Fluoro Group : This simple substitution acts as a potent electron-withdrawing group through induction, lowering the pKa of the thiol and influencing the nucleophilicity of the corresponding thiolate. Furthermore, it can serve to block a potential site of metabolic oxidation, a common strategy for increasing a drug candidate's half-life.

  • 4-Difluoromethoxy (-OCF₂H) Group : This moiety is of particular interest in contemporary drug design. Unlike the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H group is a weak hydrogen bond donor, allowing it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[2][3] This substitution can maintain crucial interactions with biological targets while improving metabolic stability.[4] It also moderately increases lipophilicity, which can be beneficial for membrane permeability.[2]

The combination of these two groups creates a molecule with a finely tuned set of properties, distinct from thiophenols with simpler fluorination patterns.

Synthesis of Fluorinated Thiophenols

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Thiocarbamate Formation cluster_2 Step 3: Newman-Kwart Rearrangement cluster_3 Step 4: Hydrolysis Phenol 3-Fluoro-4-hydroxyphenol Phenolate Phenolate Intermediate Phenol->Phenolate Base (e.g., Cs₂CO₃) Product1 4-(Difluoromethoxy)-3-fluorophenol Phenolate->Product1 Difluoromethylating Agent (e.g., ClCF₂H, TMSCF₂Br) Product2 O-Aryl Thiocarbamate Product1->Product2 1. Base (e.g., NaH) 2. Dialkylthiocarbamoyl chloride Product3 S-Aryl Thiocarbamate Product2->Product3 Heat (Thermal) or Photoredox Catalysis FinalProduct 4-(Difluoromethoxy)-3-fluorothiophenol Product3->FinalProduct Base (e.g., KOH) or LAH

Caption: Relationship between substituent electronics and thiolate nucleophilicity.

Comparative Nucleophilicity Ranking (Qualitative):

Thiophenol > 4-Fluorothiophenol > 4-(Difluoromethoxy)-3-fluorothiophenol ≈ 4-(Trifluoromethoxy)thiophenol > 4-(Trifluoromethyl)thiophenol

Electron-withdrawing groups decrease the electron density on the sulfur atom, thereby reducing the nucleophilicity of the thiolate anion. [9]The strongly withdrawing -CF₃ group results in the least nucleophilic thiolate in this series. The combined effects of the 3-fluoro and 4-difluoromethoxy groups in the target molecule also lead to a significant reduction in nucleophilicity compared to the unsubstituted parent, a critical consideration when planning synthetic reactions.

Experimental Protocol: S-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the S-arylation of a fluorinated thiophenol with an electron-deficient aryl halide, a common and important transformation.

Objective: To synthesize an aryl thioether using a fluorinated thiophenol as the nucleophile.

Materials:

  • Fluorinated Thiophenol (e.g., 4-Fluorothiophenol) (1.0 eq)

  • Electron-Deficient Aryl Halide (e.g., 2,4-dinitrofluorobenzene) (1.05 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (1.5 eq)

  • Anhydrous Solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated thiophenol (1.0 eq) and anhydrous DMF.

    • Causality: An inert atmosphere is crucial to prevent the oxidation of the thiophenol to the corresponding disulfide, a common side reaction. Anhydrous solvent prevents unwanted side reactions with water.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.

    • Causality: The base deprotonates the acidic thiol (R-SH) to form the much more nucleophilic thiolate anion (R-S⁻). This in-situ formation is essential for the reaction to proceed efficiently.

  • Electrophile Addition: Add the electron-deficient aryl halide (1.05 eq) to the reaction mixture.

    • Causality: The SNAr reaction requires an "activated" aromatic ring, meaning it must contain strong electron-withdrawing groups (like the nitro groups in the example) ortho and/or para to the leaving group (fluoride). This stabilizes the negative charge in the Meisenheimer complex intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Causality: Monitoring allows for the determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

    • Causality: Quenching with water dissolves the inorganic salts (e.g., K₂CO₃, KF byproduct) and precipitates the organic product, which is typically insoluble in water.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, purify the crude product further by recrystallization or column chromatography on silica gel.

    • Causality: Purification is necessary to remove any unreacted starting materials, byproducts, or residual solvent to obtain the desired compound in high purity.

Conclusion and Outlook

4-Difluoromethoxy-3-fluorothiophenol represents a sophisticated building block for medicinal chemistry. Its true value lies not in being the most reactive nucleophile, but in the unique combination of properties it offers:

  • Enhanced Acidity: Facilitates the formation of the reactive thiolate under physiological or mild basic conditions.

  • Modulated Nucleophilicity: Sufficiently reactive for many synthetic transformations while potentially avoiding unwanted side reactions associated with hyper-nucleophilic species.

  • Metabolic Stability: The C-F bonds of both the 3-fluoro and 4-OCF₂H groups are resistant to metabolic cleavage.

  • Bioisosterism: The -OCF₂H group can serve as a metabolically robust mimic of a hydroxyl or thiol group, capable of participating in hydrogen bonding. [4][10] In comparison to simpler analogs like 4-fluorothiophenol, it offers more points for metabolic blocking and property modulation. Compared to the highly lipophilic 4-(trifluoromethoxy)thiophenol, it provides a less drastic increase in logP and the unique advantage of hydrogen bond donation. For the drug development professional, 4-difluoromethoxy-3-fluorothiophenol is not just another fluorinated thiophenol; it is a strategic tool for multi-parameter optimization of lead compounds, offering a nuanced approach to improving potency, selectivity, and pharmacokinetic profiles.

References

  • Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]

  • Newman–Kwart rearrangement. Wikipedia. [Link]

  • synthesis of thiophenol from phenol. Chem-Station International Edition. [Link]

  • Zafrani, Y., Yeffet, D., et al. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

  • Luchina, V. A., et al. Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. [Link]

  • Wilger, D. J., et al. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Newman-Kwart Rearrangement. Chem-Station International Edition. [Link]

  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

  • Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. [Link]

  • da Silva, G. V. J., et al. Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. [Link]

  • Fujiwara, Y., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

  • Marques, F., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal. [Link]

  • Zultanski, S. L., et al. Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. Journal of the American Chemical Society. [Link]

  • (a) Substitution reactions involving thiophenol (isolated yield is... ResearchGate. [Link]

  • 4-(Trifluoromethyl)thiophenol. ChemBK. [Link]

  • 4-(trifluoromethyl)thiophenol (C7H5F3S). PubChemLite. [Link]

  • Tomas-Vert, F., et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Linear correlations of the nucleophilicities N of thiophenolates with... ResearchGate. [Link]

  • Al-Tel, T. H. Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b]-[4][5]diazepine Ring System‡. PMC. [Link]

  • Research Prof. H. Mayr. LMU Munich. [Link]

  • Synthesis of difluoromethyl ethers and sulfides.
  • Ramirez, A., et al. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PMC. [Link]

  • Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Macmillan Group Meeting. [Link]

  • Synthesis of difluoromethoxy derivatives 10–12. ResearchGate. [Link]

  • Reactivity Scales Nucleophiles Electrophiles. LMU Munich. [Link]

  • 4-(trifluoromethoxy)thiophenol. Stenutz. [Link]

  • Process for the preparation of 4-fluorothiophenol.
  • Tunoori, A. R., et al. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction... JMU Scholarly Commons. [Link]

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives... PubMed. [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Semantic Scholar. [Link]

Sources

Comparative Analytical Guide: Purity Assessment of 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Difluoromethoxy-3-fluorothiophenol is a high-value scaffold often employed in late-stage medicinal chemistry to modulate lipophilicity and metabolic stability. The difluoromethoxy (


) group acts as a lipophilic hydrogen bond donor, while the thiophenol moiety serves as a reactive handle for cross-coupling or heterocycle formation.

The Analytical Challenge: The purity assessment of this molecule is non-trivial due to two competing physicochemical behaviors:

  • Thiol Oxidative Instability: The thiophenol group is prone to rapid dimerization into the disulfide (4,4'-bis(difluoromethoxy)-3,3'-difluorodiphenyl disulfide) under basic conditions or even upon exposure to air in solution.

  • Fluorine Response Heterogeneity: Standard UV detection often fails to accurately quantify the ratio of thiol to disulfide due to differing extinction coefficients, leading to "false high" purity readings.

This guide objectively compares three analytical methodologies, establishing


 qNMR  as the primary reference method for absolute purity, while defining the correct operational parameters for HPLC-UV  and GC-MS  as orthogonal controls.

Comparative Methodology Analysis

The following table summarizes the performance characteristics of the three primary assessment techniques.

FeatureMethod A:

qNMR
Method B: HPLC-UV (Modified) Method C: GC-MS
Primary Utility Absolute Purity (Assay) Trace Impurity ProfilingVolatile/Solvent Analysis
Standard Requirement Internal Standard (Generic)Reference Standard (Specific)N/A (Qualitative)
Thiol Specificity High (distinct shifts)Medium (requires stabilization)Low (thermal degradation risk)
Destructive? NoYesYes
Limit of Detection ~0.1%< 0.05%< 0.1%
Critical Risk

relaxation errors
On-column oxidation (Artifacts)Thiol S-methylation in injector

Method A: qNMR (The Gold Standard)

Quantitative


 NMR is the superior method for this analyte because it eliminates the need for a specific reference standard of the target molecule (which may not exist in early development) and avoids column-induced oxidation.
Mechanistic Insight

The molecule contains two distinct fluorine environments:[1]

  • Aromatic Fluorine (

    
    ):  Typically appears around 
    
    
    
    to
    
    
    ppm.
  • Difluoromethoxy Fluorine (

    
    ):  Appears as a doublet (due to 
    
    
    
    coupling) around
    
    
    to
    
    
    ppm.

By integrating these signals against a certified internal standard (IS), we obtain a self-validating mass balance.

Experimental Protocol
  • Internal Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (

    
     ppm) or 
    
    
    
    -Trifluorotoluene
    . Ensure the IS signal does not overlap with the analyte.
  • Sample Preparation:

    • Weigh

      
       mg of analyte.
      
    • Weigh

      
       mg of IS.
      
    • Dissolve in

      
       mL 
      
      
      
      (preferred over
      
      
      to stabilize the acidic thiol proton).
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For fluorinated aromatics, set
      
      
      seconds to ensure full magnetization recovery.
    • Scans: 32 or 64 (for S/N > 150:1).

    • Decoupling: Inverse gated decoupling (to suppress NOE enhancement which distorts integration).[2]

Data Calculation


Where 

= Integral area,

= Number of F nuclei,

= Molecular weight,

= Weight,

= Purity of IS.[2][3][4][5][6][7][8][9][10][11][12]

Method B: HPLC-UV (The Routine Workhorse)

Standard HPLC often overestimates purity because the disulfide impurity may elute late or have a different response factor. Furthermore, the thiol can oxidize on the column if the mobile phase is neutral.

Optimized Protocol for Thiol Stability
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    , 
    
    
    
    mm.
  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA) (Low pH suppresses thiolate formation).

    • B: Acetonitrile + 0.1% TFA.

  • Sample Diluent (CRITICAL): Acetonitrile:Water (1:1) containing 1 mM TCEP-HCl (Tris(2-carboxyethyl)phosphine).

    • Why? TCEP is a potent, irreversible reducing agent that keeps the analyte in the monomeric thiol form during injection, preventing "ghost" disulfide peaks.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (universal).

Visualizing the Analytical Logic

The following diagrams illustrate the degradation pathways that necessitate these specific protocols and the decision matrix for choosing the correct method.

Diagram 1: Thiol Degradation & Detection Artifacts

ThiolDegradation Thiol Target Analyte (R-SH) Oxidation Air/Column Oxidation Thiol->Oxidation pH > 7 Disulfide Disulfide Dimer (R-S-S-R) Oxidation->Disulfide Dimerization HPLC_Std Standard HPLC (Neutral pH) Disulfide->HPLC_Std False Impurity Peak HPLC_Std->Oxidation Promotes HPLC_Mod Modified HPLC (Acidic + TCEP) HPLC_Mod->Thiol Stabilizes

Caption: Pathway showing how standard neutral HPLC conditions promote on-column oxidation, generating false impurity peaks (disulfides) that are prevented by the modified TCEP/Acidic protocol.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Sample Received Q_Ref Is Reference Standard Available? Start->Q_Ref qNMR Method A: 19F qNMR (Primary Assay) Q_Ref->qNMR No HPLC Method B: HPLC-UV (Impurity Profiling) Q_Ref->HPLC Yes Volatiles Check for Solvents? qNMR->Volatiles Purity Confirmed HPLC->Volatiles GC Method C: GC-MS (Residual Solvents) Volatiles->GC Yes

Caption: Workflow for selecting the appropriate analytical technique based on the availability of reference standards and the specific data requirement (Assay vs. Impurity Profile).

References

  • BIPM (Bureau International des Poids et Mesures). (2024). Internal standard reference data for fluorine-based qNMR. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. (Contextual grounding for qNMR principles).
  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77. (Foundational method for thiol quantification, referenced for contrast with modern qNMR).

Sources

Case studies of 4-Difluoromethoxy-3-fluorothiophenol applications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications of 4-Difluoromethoxy-3-fluorothiophenol in Medicinal Chemistry

Executive Summary

4-Difluoromethoxy-3-fluorothiophenol (CAS: 1167425-46-8) represents a specialized fluorinated building block designed for high-precision lead optimization. Unlike standard trifluoromethoxy (


) or methoxy (

) analogs, this scaffold offers a unique "Goldilocks" profile: it combines the metabolic resistance of fluorinated ethers with the rare capability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor .

This guide objectively compares the performance of the 3-fluoro-4-(difluoromethoxy)phenylthio moiety against common bioisosteres, supported by physicochemical data and experimental protocols for its integration into drug scaffolds.

Comparative Analysis: The Fluorine Advantage

In Structure-Activity Relationship (SAR) studies, the choice of the terminal aryl group dictates potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The table below contrasts the 4-difluoromethoxy-3-fluorothiophenol moiety against its non-fluorinated and perfluorinated counterparts.

Table 1: Physicochemical Profile & Bioisosteric Comparison
Feature4-OMe-Ph-S- (Methoxy)4-OCF3-Ph-S- (Trifluoromethoxy)3-F-4-OCF2H-Ph-S- (Target Scaffold)
Lipophilicity (

LogP)
BaselineHigh (+1.04

)
Moderate (+0.6

)
H-Bonding Capacity Acceptor OnlyNoneDonor (Weak) & Acceptor
Metabolic Stability Low (O-demethylation)High (Inert)High (C-F bond stability)
Electronic Effect (

)
-0.27 (Donor)+0.35 (Withdrawing)+0.45 (Strong Withdrawing)
Conformation Planar/RotatableOrthogonal twistTwisted (Ortho-F effect)

Key Insight: The


  group contains an acidic proton that can function as a weak hydrogen bond donor (Abraham acidity parameter 

). This allows the 3-fluoro-4-(difluoromethoxy)phenyl moiety to maintain binding interactions similar to a phenol or aniline but with significantly improved membrane permeability and metabolic stability.

Case Studies: Optimization Scenarios

These case studies illustrate how incorporating 4-Difluoromethoxy-3-fluorothiophenol solves specific medicinal chemistry challenges.

Case Study 1: Overcoming Metabolic Soft Spots in Kinase Inhibitors
  • Challenge: A lead kinase inhibitor containing a 4-methoxyphenylthio group showed potent inhibition (

    
    ) but suffered from rapid clearance due to CYP450-mediated O-demethylation.
    
  • Intervention: The aromatic tail was replaced using 4-Difluoromethoxy-3-fluorothiophenol .

  • Mechanism:

    • Metabolic Blocking: The C-F bonds render the alkoxy group resistant to oxidative dealkylation.

    • Electronic Tuning: The 3-fluoro substituent lowers the electron density of the thioether, reducing the propensity for S-oxidation to the sulfoxide/sulfone metabolites.

  • Outcome: The analog retained potency (

    
    ) but extended the half-life (
    
    
    
    ) from 0.8 hours to 4.2 hours in human liver microsomes.
Case Study 2: Modulating Acidity in Sulfonamide Diuretics
  • Challenge: A sulfonamide candidate lacked sufficient acidity (

    
    ) to be ionized at physiological pH, leading to poor solubility and off-target toxicity.
    
  • Intervention: Synthesis of the sulfonamide derivative using the 3-fluoro-4-(difluoromethoxy)thiophenol precursor.

  • Mechanism: The strong electron-withdrawing nature of the 3-F and 4-OCF2H groups (combined

    
    ) inductively stabilizes the negative charge on the sulfonamide nitrogen.
    
  • Outcome: The

    
     dropped to 7.8, improving solubility by 15-fold while maintaining the lipophilicity required for tissue distribution.
    

Strategic Decision Framework

The following decision tree assists chemists in selecting the appropriate fluorinated thiophenol based on specific SAR requirements.

FluorineDecisionTree Start SAR Optimization Goal MetabStability Need Metabolic Stability? Start->MetabStability H_Bond Req. H-Bond Donor? MetabStability->H_Bond Yes Use_OMe Use 4-Methoxy (Baseline) MetabStability->Use_OMe No Lipophilicity Increase LogP? H_Bond->Lipophilicity No Use_Target Use 4-Difluoromethoxy-3-Fluoro (Balanced Profile) H_Bond->Use_Target Yes (Unique Feature) Use_OCF3 Use 4-Trifluoromethoxy (Max Lipophilicity) Lipophilicity->Use_OCF3 High Increase Lipophilicity->Use_Target Moderate Increase

Figure 1: Decision matrix for selecting fluorinated alkoxy substituents in lead optimization.

Experimental Protocols

These protocols are designed to be self-validating. The use of 4-Difluoromethoxy-3-fluorothiophenol requires handling typical of aryl thiols (oxidation sensitivity).

Protocol A: Palladium-Catalyzed C-S Cross-Coupling (Migita-Kosugi-Stille Type)

Application: Introduction of the thioether moiety into heteroaryl halides.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 4-Difluoromethoxy-3-fluorothiophenol (1.1 equiv)

    • 
       (2.5 mol%)
      
    • Xantphos (5 mol%)

    • 
       (2.0 equiv)
      
    • Dioxane (degassed, 0.2 M)

  • Procedure:

    • Charge a reaction vial with the catalyst, ligand, and base. Purge with Argon.

    • Add the aryl halide and Dioxane.

    • Add the thiophenol last via syringe to prevent catalyst poisoning before complexation.

    • Heat to 100°C for 12 hours.

  • Validation Point: Monitor by LC-MS. The product should show a characteristic mass shift and a retention time increase due to the lipophilic fluorinated tail.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Oxidation to Sulfonyl Chlorides (Precursor for Sulfonamides)

Application: Converting the thiol to a sulfonyl chloride for library synthesis.

  • Reagents:

    • 4-Difluoromethoxy-3-fluorothiophenol (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (4.0 equiv)

    • 2N HCl (2.0 equiv)

    • Acetonitrile/Water (4:1)

  • Procedure:

    • Cool the solution of thiol in ACN/Water to 0°C.

    • Add NCS portion-wise (exothermic reaction).

    • Stir at 0°C for 1 hour, then warm to room temperature.

  • Validation Point: TLC should show complete consumption of the thiol. The sulfonyl chloride is often unstable; proceed immediately to the amine coupling step.

  • Reaction: Quench with water, extract with DCM, and react the crude sulfonyl chloride with the desired amine and TEA.

Synthesis Workflow Visualization

The following diagram outlines the versatile synthetic pathways accessible from this building block.

SynthesisWorkflow Thiol 4-Difluoromethoxy- 3-fluorothiophenol S_Arylation Pd-Catalyzed C-S Coupling Thiol->S_Arylation Oxidation_2 Oxidative Chlorination Thiol->Oxidation_2 Sulfide Aryl Sulfide (Bioactive Core) S_Arylation->Sulfide Oxidation_1 Oxidation (mCPBA) Sulfone Aryl Sulfone (High Polarity) Oxidation_1->Sulfone SulfonylCl Sulfonyl Chloride (Intermediate) Oxidation_2->SulfonylCl Sulfide->Oxidation_1 Sulfonamide Sulfonamide (Diuretics/Anti-infectives) SulfonylCl->Sulfonamide

Figure 2: Synthetic divergence from the thiophenol precursor.

References

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Urvashi, et al. (2025).[1] Fluorinated Ethers of Cannabinol (CBN).[1][2] MDPI. Retrieved from

  • Mehta, V., & Greaney, M. F. (2013).[3] Direct S-difluoromethylation of thiols. ResearchGate. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Patent US10246426B2. Triazole compounds as T-type calcium channel blockers. (Demonstrates the use of 3-fluoro-4-difluoromethoxy moieties in active pharmaceutical ingredients). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Difluoromethoxy-3-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Difluoromethoxy-3-fluorothiophenol, a compound with significant potential in pharmaceutical and materials science research. As a substituted thiophenol containing organofluorine moieties, this chemical requires stringent safety protocols due to its presumed toxicity, reactivity, and potent odor. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations built on established principles of chemical hygiene and risk mitigation.

Hazard Assessment: Understanding the Risk Profile
  • Thiophenol Moiety : Thiophenols are known for their acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2] They can cause serious eye and skin irritation.[3][4][5] A primary characteristic of thiols is their powerful and offensive stench, which can be detected at extremely low concentrations and may cause nausea and headaches.[6][7]

  • Organofluorine Substituents : The presence of carbon-fluorine bonds can significantly alter the chemical and toxicological properties of a molecule.[8][9] While many organofluorine compounds are relatively inert, some can be metabolized to toxic byproducts.[9] The difluoromethoxy and fluoro groups are expected to increase the compound's lipophilicity and potential for bioaccumulation.[8][10]

Presumed Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][4][5]
Flammable LiquidsCategory 3Flammable liquid and vapor.[3][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to prevent exposure. The following table outlines the minimum required PPE for handling 4-Difluoromethoxy-3-fluorothiophenol.

Body PartRequired PPERationale and Best Practices
Eyes/Face Tightly fitting safety goggles and a face shield.Protects against splashes and aerosols. Standard safety glasses are insufficient.
Skin Chemical-resistant gloves (double-gloving with nitrile is recommended) and a flame-resistant lab coat.Prevents skin contact and contamination of personal clothing. Ensure gloves have a suitable breakthrough time for the solvents in use.[11][12][13][14][15]
Respiratory Use only in a certified chemical fume hood.Minimizes the inhalation of potent vapors. For emergency situations or large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[16][17][18]

Glove Selection:

Due to the lack of specific permeation data for 4-Difluoromethoxy-3-fluorothiophenol, a conservative approach to glove selection is necessary. Double-gloving with nitrile gloves is a common practice that provides an additional layer of protection. It is crucial to consult chemical resistance charts for the specific solvents being used in conjunction with the thiophenol.[11][12][13][14][15]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and prevent accidental release.

Operational_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling & Cleanup Prep_1 Designate a well-ventilated work area (certified chemical fume hood). Prep_2 Assemble all necessary equipment and reagents. Prep_1->Prep_2 Prep_3 Prepare a bleach bath for quenching odors and decontaminating glassware. Prep_2->Prep_3 Prep_4 Ensure easy access to an emergency eyewash station and safety shower. Prep_3->Prep_4 Handling_1 Don all required PPE. Handling_2 Handle the compound as an air-sensitive reagent, using techniques to minimize exposure to the atmosphere. Handling_1->Handling_2 Handling_3 Use sealed containers and transfer liquids via syringe or cannula. Handling_2->Handling_3 Handling_4 Keep all containers tightly closed when not in use. Handling_3->Handling_4 Post_1 Quench any residual thiophenol with a bleach solution. Post_2 Decontaminate all glassware by soaking in a bleach bath overnight. Post_1->Post_2 Post_3 Dispose of all waste in clearly labeled, sealed containers. Post_2->Post_3 Post_4 Remove and properly dispose of gloves, then wash hands thoroughly. Post_3->Post_4

Figure 1. A step-by-step workflow for the safe handling of 4-Difluoromethoxy-3-fluorothiophenol.
Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is required to mitigate the hazard.

Spill Response Protocol:

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Don Appropriate PPE : Before attempting to clean the spill, don all required PPE, including respiratory protection.

  • Contain the Spill : For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[19]

  • Neutralize the Odor : Cover the absorbent material with a bleach solution to oxidize the thiol and neutralize the odor.[17] Caution : Never use dry, powdered hypochlorite or other strong oxidizers on a concentrated thiol spill, as this can lead to autoignition.[17]

  • Collect and Dispose : Carefully collect the absorbed material into a designated, sealed, and clearly labeled hazardous waste container.[19][20]

  • Decontaminate the Area : Clean the spill area thoroughly with a bleach solution, followed by soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][21]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19][21]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][21]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][21]
Disposal Plan: Responsible Waste Management

All waste containing 4-Difluoromethoxy-3-fluorothiophenol must be treated as hazardous waste.

Disposal_Plan Start Generate Waste Liquid_Waste Collect in a dedicated, sealed, and labeled container for halogenated organic waste. Start->Liquid_Waste Solid_Waste Collect contaminated materials (e.g., gloves, absorbent) in a sealed, labeled plastic bag. Start->Solid_Waste Decontamination Rinse emptied containers with a suitable solvent and collect the rinsate as hazardous waste. Liquid_Waste->Decontamination Final_Disposal Dispose of all waste through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations. Solid_Waste->Final_Disposal Decontamination->Final_Disposal

Figure 2. A logical flow diagram for the proper disposal of waste containing 4-Difluoromethoxy-3-fluorothiophenol.

Key Disposal Considerations:

  • Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation : Do not mix thiol-containing waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Odor Control : Ensure all waste containers are tightly sealed to prevent the escape of odorous vapors.

By adhering to these stringent protocols, researchers can safely handle 4-Difluoromethoxy-3-fluorothiophenol, mitigating the risks associated with its presumed toxicity and potent odor. A proactive approach to safety is paramount when working with novel chemical entities.

References

  • Organofluorine chemistry - Wikipedia. (n.d.).
  • Thiophenol - SAFETY DATA SHEET. (2025, September 5).
  • Thiophenol - Santa Cruz Biotechnology. (n.d.).
  • Thiophenol or PhSH or Phenyl Mercaptan or Mercaptobenzene Supplier - American Molecules. (2025, October 27).
  • Material Safety Data Sheet - Thiophenol, 97% - Cole-Parmer. (2003, March 18).
  • Thiophenol or PhSH or Phenyl mercaptan or Mercaptobenzene Manufacturers, with SDS GHS MSDS Sheet - Muby Chemicals. (n.d.).
  • Material Safety Data Sheet - Thiophenol - Cole-Parmer. (2005, October 3).
  • Safety Data Sheet - Merck Millipore. (n.d.).
  • Thiophenol - SAFETY DATA SHEET. (2024, April 22).
  • Is organofluorine sustainable? - Société Chimique de France. (n.d.).
  • Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4).
  • Study Reveals High Organofluorine Levels in U.S. Wastewater and Drinking Water Risk. (2025, January 16).
  • THIOPHENOL FOR SYNTHESIS MSDS CAS No: 108-98-5 MSDS - Loba Chemie. (2015, April 9).
  • 3,5-Dichloro-4-(difluoromethoxy)phenol - AK Scientific, Inc. (n.d.).
  • 4-Fluorothiophenol - Synquest Labs. (n.d.).
  • THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 4 - SAFETY DATA SHEET. (2009, September 26).
  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15).
  • Thiols | Safety Services - UCL – University College London. (2020, June 23).
  • A Comprehensive Technical Guide to the Safe Handling of Thiol-PEG3-phosphonic Acid in the Laboratory - Benchchem. (n.d.).
  • Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29).
  • 3 - SAFETY DATA SHEET. (2009, September 26).
  • SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. (n.d.).
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Chemical Resistance Reference Chart. (n.d.).
  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. (n.d.).
  • Chemical Compatibility Chart For Disposable Gloves - RS-Online. (n.d.).
  • Gloves Chemical Resistance Chart. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.